1,6-Hexanediol diglycidyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYGFLRBWMFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29317-10-0 | |
| Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50275827, DTXSID60864660 | |
| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
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| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16096-31-4, 1646-07-7 | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol diglycidyl ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
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| Record name | 1,6-Hexanediol diglycidyl ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) diglycidyl ether (HDGE) is an aliphatic difunctional epoxy compound widely utilized as a reactive diluent in epoxy resin formulations.[1][2] Its linear and flexible C6 alkyl chain imparts toughness and flexibility to cured epoxy systems, while the two terminal glycidyl (B131873) ether groups enable it to react with curing agents, becoming an integral part of the cross-linked polymer network.[3] This dual functionality allows for a significant reduction in the viscosity of high molecular weight epoxy resins, thereby improving handling and processing characteristics without substantially compromising the mechanical and thermal properties of the final cured product.[2][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of HDGE, detailed experimental protocols for their determination, and a summary of its synthesis and reactivity.
Chemical and Physical Properties
1,6-Hexanediol diglycidyl ether is a colorless to slightly yellow, odorless liquid at room temperature.[5][6] Its bifunctional nature, possessing two reactive epoxide rings, is central to its utility in various applications.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂O₄ | [2][5] |
| Molecular Weight | 230.3 g/mol | [5][7] |
| CAS Number | 16096-31-4 | [5][7] |
| Appearance | Colorless to slightly yellow liquid | [6][7] |
| Melting Point | -23.7 °C | [5] |
| Boiling Point | 328.7 °C at 760 mmHg; 132 °C at 0.2 Torr | [5][8] |
| Density | 1.076 g/cm³ | [5] |
| Viscosity (at 25 °C) | 10-25 mPa·s | [9] |
| Flash Point | 120 - 179 °C | [5] |
| Water Solubility | 11.9 g/L (Registered in REACH); 2.5 g/L at 25°C (modeled) | [5] |
| Log P (Octanol-Water Partition Coefficient) | 0.82 at 20 °C | [5] |
| Vapor Pressure | 0.002 mmHg | [5] |
| Epoxy Value | Typically 0.65 - 0.70 eq/100g | [7][10] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of 1,6-hexanediol with an excess of epichlorohydrin, followed by dehydrochlorination with a caustic agent, such as sodium hydroxide.[1][7][11] The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate and the subsequent ring-closure to form the epoxide.
Caption: Synthesis of this compound.
Reactivity and Mechanism of Action
The reactivity of this compound is primarily dictated by the presence of the two terminal epoxide rings. These three-membered heterocyclic ethers are highly strained and susceptible to ring-opening reactions with a variety of nucleophiles, including amines, anhydrides, and phenols, which are common curing agents for epoxy resins.[7]
When used as a reactive diluent, HDGE participates in the cross-linking reaction of the epoxy resin system. The curing agent opens the epoxide rings of both the primary epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA) and the HDGE molecules. This incorporates the flexible aliphatic chain of HDGE into the polymer backbone, effectively increasing the distance between cross-links and thereby enhancing the flexibility and impact strength of the cured material.[3]
Caption: Role of HDGE as a Reactive Diluent in Epoxy Resins.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key chemical and physical properties of this compound.
Determination of Density by Pycnometer
This protocol is based on the principles outlined in ASTM D3505 for the determination of density of pure liquid chemicals.[5]
-
Apparatus:
-
Gay-Lussac pycnometer (10 or 25 mL)
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature water bath
-
Thermometer
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.
-
Place the filled pycnometer in the constant temperature water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. Insert the stopper.
-
Equilibrate the sample-filled pycnometer in the constant temperature water bath at the same temperature as the water.
-
Remove, dry the exterior, and weigh the pycnometer. Record this mass as m₃.
-
-
Calculation: The density of the this compound (ρsample) is calculated using the following formula:
ρsample = [(m₃ - m₁) / (m₂ - m₁)] * ρwater
where ρwater is the density of water at the experimental temperature.
Determination of Boiling Point by Distillation
This method is suitable for determining the boiling point of a liquid by simple distillation.[9][10][12]
-
Apparatus:
-
Distillation flask (round-bottom)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
-
-
Procedure:
-
Place a volume of this compound (e.g., 20-30 mL) into the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure.
-
Determination of Viscosity by Rotational Viscometer
This protocol describes the use of a Brookfield-type rotational viscometer for measuring the dynamic viscosity of the liquid.[13]
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Constant temperature water bath
-
Beaker
-
-
Procedure:
-
Place a sample of this compound into a beaker and allow it to equilibrate to a constant temperature (e.g., 25 °C) in the water bath.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Attach the spindle to the viscometer.
-
Immerse the spindle into the sample up to the designated immersion mark.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading from the viscometer display in mPa·s (or cP).
-
Determination of Epoxy Equivalent Weight (EEW) by Titration
This protocol is based on the principles of ASTM D1652 for determining the epoxy content of epoxy resins.[7][14][15]
-
Reagents:
-
Glacial acetic acid
-
Tetraethylammonium (B1195904) bromide solution in acetic acid
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator solution
-
-
Procedure:
-
Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a flask.
-
Dissolve the sample in a suitable solvent, such as chlorobenzene (B131634) or methylene (B1212753) chloride.
-
Add the tetraethylammonium bromide solution in acetic acid.
-
Add a few drops of crystal violet indicator. The solution should turn violet.
-
Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to a blue-green endpoint.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula:
EEW = (grams of sample * 1000) / [(V - B) * N]
where:
-
V = volume of perchloric acid for the sample (mL)
-
B = volume of perchloric acid for the blank (mL)
-
N = normality of the perchloric acid
-
Safety and Handling
This compound is classified as a skin and eye irritant and a skin sensitizer, which may cause allergic skin reactions.[1][16] It is harmful to aquatic life with long-lasting effects.[16] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[17] Work should be conducted in a well-ventilated area or a fume hood.[18]
Conclusion
This compound is a versatile and important reactive diluent in the field of epoxy resin technology. Its well-defined chemical and physical properties, particularly its low viscosity and ability to impart flexibility, make it a valuable component in a wide range of applications, including coatings, adhesives, and composites.[2][7] A thorough understanding of its properties and the experimental methods for their determination is crucial for researchers and professionals working on the development and application of epoxy-based materials.
References
- 1. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. store.astm.org [store.astm.org]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. vernier.com [vernier.com]
- 11. ASTM D1652-11R19 - Standard Test Method for Epoxy Content of Epoxy Resins [en-standard.eu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. nazhco.com [nazhco.com]
- 17. ised-isde.canada.ca [ised-isde.canada.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1,6-Hexanediol Diglycidyl Ether: Molecular Structure, Weight, and Properties
This technical guide provides a comprehensive overview of 1,6-hexanediol (B165255) diglycidyl ether (HDGE), a versatile aliphatic diepoxide. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its molecular characteristics, synthesis, and applications. This document outlines its chemical structure, molecular weight, physicochemical properties, and includes a detailed experimental protocol for its synthesis.
Molecular Structure and Properties
1,6-Hexanediol diglycidyl ether is an organic compound belonging to the glycidyl (B131873) ether family.[1] Its structure is characterized by a linear six-carbon aliphatic chain (1,6-hexanediol) with a glycidyl ether group attached to each end.[2] This bifunctional nature, with two reactive epoxide rings, is central to its utility as a cross-linking agent and reactive diluent, particularly in epoxy resin systems.[2]
The presence of the flexible aliphatic chain imparts a degree of flexibility to the materials it is incorporated into, which is a desirable characteristic in many applications.[1] The terminal epoxy groups are highly reactive and can undergo ring-opening polymerization with various curing agents.[2]
Molecular Formula: C₁₂H₂₂O₄[3]
Molecular Weight: 230.304 g/mol [1][4]
IUPAC Name: 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane)[1]
CAS Number: 16096-31-4[2]
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.304 g/mol [1] |
| Appearance | Colorless to slightly yellow liquid[2] |
| Boiling Point | 132 °C at 0.2 Torr[5] |
| Density | 1.076 g/cm³ (predicted)[5] |
| Flash Point | 120 °C[6] |
| Epoxy Value | 0.65-0.70 eq/100g[2] |
| Solubility | Good solubility in many organic solvents, moderate water solubility.[2] |
Experimental Protocols
The primary method for synthesizing this compound is through the reaction of 1,6-hexanediol with epichlorohydrin (B41342), followed by dehydrochlorination.[1] A detailed experimental protocol is outlined below, based on established laboratory procedures.
Materials:
-
1,6-Hexanediol
-
Epichlorohydrin
-
Lewis acid catalyst (e.g., Boron trifluoride-diethyl ether complex)
-
Sodium hydroxide (B78521) (for dehydrochlorination)
-
Anhydrous ether
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1,6-hexanediol in an excess of epichlorohydrin.
-
Catalysis: Slowly add a catalytic amount of a Lewis acid, such as boron trifluoride-diethyl ether complex, to the reaction mixture while stirring.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 40-50°C) and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Dehydrochlorination: After the initial reaction is complete, cool the mixture and slowly add a solution of sodium hydroxide. This step will induce the dehydrochlorination and formation of the epoxide rings.
-
Extraction and Washing: Once the dehydrochlorination is complete, the organic layer is separated. Wash the organic layer sequentially with deionized water to remove any remaining salts and sodium hydroxide.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for the C-O-C (ether) stretching vibrations, typically in the range of 1050-1150 cm⁻¹. The presence of the epoxide rings can be confirmed by the characteristic C-O stretching of the oxirane ring, which appears around 830-950 cm⁻¹ and 1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the hexanediol (B3050542) backbone and the glycidyl ether groups. The methylene (B1212753) protons of the hexanediol chain will appear as multiplets in the upfield region (around 1.3-1.6 ppm and 3.4-3.7 ppm for those adjacent to the ether oxygen). The protons of the oxirane ring will appear as a set of multiplets in the range of 2.6-3.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the carbons of the hexanediol chain and the glycidyl ether groups, including the characteristic signals for the epoxide carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (230.304 g/mol ).
Visualizations
The following diagram illustrates the key steps in the synthesis of this compound.
This diagram illustrates the logical relationship of how this compound functions as a reactive diluent in an epoxy resin system.
References
- 1. This compound, CAS No. 16096-31-4 - iChemical [ichemical.com]
- 2. mzCloud – 1 6 Hexanediol diglycidyl ether [mzcloud.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H22O4 | CID 85960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1,6-Hexanediol(629-11-8) 1H NMR [m.chemicalbook.com]
1,6-Hexanediol diglycidyl ether CAS number 16096-31-4
An In-depth Technical Guide to 1,6-Hexanediol (B165255) Diglycidyl Ether (CAS: 16096-31-4) for Researchers and Drug Development Professionals
Introduction
1,6-Hexanediol diglycidyl ether (HDGE), identified by CAS number 16096-31-4, is an aliphatic organic compound belonging to the glycidyl (B131873) ether family.[1][2] Structurally, it consists of a six-carbon hexanediol (B3050542) chain with two terminal glycidyl ether groups.[3] This bifunctional nature, with two reactive epoxide rings, makes it a versatile molecule with significant applications in polymer chemistry.[3] While its primary industrial use is as a reactive diluent and cross-linking agent in epoxy resin systems to reduce viscosity and enhance flexibility, its utility in biomedical research and drug development is an emerging area of interest.[1][2][3] This guide provides a comprehensive technical overview of HDGE, focusing on its chemical properties, synthesis, experimental applications, and potential relevance in the field of drug development.
Chemical and Physical Properties
This compound is a colorless to slightly yellow, low-volatility liquid with a mild odor.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 16096-31-4 | [3] |
| Molecular Formula | C12H22O4 | [3] |
| Molar Mass | 230.30 g/mol | [3] |
| Appearance | Clear, slight yellow to yellow liquid | [4] |
| Boiling Point | 328.7 °C | [5] |
| Melting Point | -23.7 °C | [5] |
| Density | 1.076 g/cm³ | [5] |
| Flash Point | 120-179 °C | [5] |
| Epoxy Value | 0.65-0.70 eq/100g | [4] |
| Solubility | Good solubility in many organic solvents; moderate water solubility | [4] |
Synthesis of this compound
The synthesis of HDGE is typically achieved through a two-step process involving the reaction of 1,6-hexanediol with epichlorohydrin (B41342), followed by dehydrochlorination.[3][4]
Experimental Protocol: General Synthesis
-
Reaction of 1,6-Hexanediol with Epichlorohydrin : 1,6-hexanediol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst.[3]
-
Dehydrochlorination : The resulting intermediate is then treated with a base, such as sodium hydroxide, to induce dehydrochlorination and form the final diglycidyl ether product.[3]
Applications in Biomedical Research
The ability of HDGE to act as a crosslinking agent has led to its investigation in the fabrication of biomaterials, particularly hydrogels for tissue engineering and drug delivery applications.[6]
Crosslinking of Hydrogels
HDGE can be used to form stable hydrogel networks by reacting with polymers containing nucleophilic groups, such as hydroxyl or amine groups.[1] This crosslinking process enhances the mechanical strength and structural integrity of the hydrogel.[1]
Experimental Protocol: General Hydrogel Crosslinking
-
Polymer Solution Preparation : A solution of a suitable polymer (e.g., partially hydrolyzed poly(2-ethyl-2-oxazoline)) is prepared in an aqueous medium.[1]
-
Addition of Crosslinker : this compound is added to the polymer solution.
-
Crosslinking Reaction : The mixture is allowed to react under controlled temperature and pH to facilitate the crosslinking reaction between the epoxy groups of HDGE and the functional groups of the polymer, leading to the formation of a hydrogel.[1]
Biocompatibility and Cytotoxicity
For any biomaterial, assessing its interaction with biological systems is crucial. Studies on nanogels crosslinked with HDGE have provided some insights into its biocompatibility.
| Assay | Concentration Range | Result | Reference |
| MTS Assay | 0.1 to 400 µg/mL | Non-toxic | [1] |
Experimental Protocol: General Cytotoxicity Assessment (MTS Assay)
-
Cell Culture : A suitable cell line is cultured in appropriate media.
-
Preparation of Hydrogel Extracts : The HDGE-crosslinked hydrogel is incubated in cell culture medium for a specified period (e.g., 24 hours) to allow for the leaching of any unreacted components.
-
Cell Treatment : The cultured cells are then exposed to the hydrogel extracts at various concentrations.
-
MTS Assay : After a defined incubation period, the MTS reagent is added to the cells. The metabolic activity of the cells, which correlates with their viability, is determined by measuring the absorbance of the formazan (B1609692) product.
Relevance in Drug Development
While HDGE is not currently pursued as an active pharmaceutical ingredient, its chemical nature as an epoxide-containing molecule is of interest in drug design. Epoxides are reactive electrophiles that can form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and DNA.[7] This reactivity is the basis for the mechanism of action of some anticancer drugs.[7][8]
Mechanism of Action of Epoxides
The strained three-membered ring of the epoxide group is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond.[7] In a biological context, nucleophilic groups on proteins (e.g., cysteine residues) or DNA can act as the nucleophiles.[4]
This alkylating ability raises both opportunities and concerns in drug development. While it can be harnessed for therapeutic effect, it also underlies the potential for toxicity and mutagenicity.[7] Therefore, any application of HDGE in a biological system necessitates careful evaluation of its long-term biocompatibility and toxicological profile.
Safety and Handling
This compound is classified as a skin and eye irritant and a skin sensitizer.[2][9] It may cause an allergic skin reaction.[9]
GHS Hazard Information
-
H315 : Causes skin irritation[9]
-
H317 : May cause an allergic skin reaction[9]
-
H319 : Causes serious eye irritation[9]
-
H412 : Harmful to aquatic life with long lasting effects[9]
Precautionary Measures
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352 : IF ON SKIN: Wash with plenty of water
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile chemical with well-established applications in polymer science and emerging potential in the biomedical field. Its utility as a crosslinker for hydrogels opens avenues for its use in drug delivery and tissue engineering. For drug development professionals, the reactivity of its epoxide functional groups presents a double-edged sword: a potential mechanism for therapeutic intervention but also a source of possible toxicity. Further research is warranted to fully elucidate the biocompatibility and long-term effects of HDGE-crosslinked materials to realize their full potential in biomedical applications.
References
- 1. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 2. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. oulu.fi [oulu.fi]
- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,6-Hexanediol Diglycidyl Ether: A Technical Guide
Introduction
1,6-Hexanediol diglycidyl ether (HDDE) is an aliphatic diepoxide commonly utilized as a reactive diluent in epoxy resin formulations. Its linear and flexible hexanediol (B3050542) backbone reduces the viscosity of high-viscosity epoxy systems while maintaining good mechanical properties upon curing. A thorough understanding of its molecular structure through spectroscopic analysis is crucial for quality control, reaction monitoring, and the development of novel polymeric materials. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for HDDE, along with detailed experimental protocols for data acquisition.
Spectroscopic Data of this compound
The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR and the characteristic vibrational frequencies for FTIR spectroscopy. These values are based on the known chemical structure of this compound and typical spectroscopic ranges for its constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (oxirane ring) | 2.5 - 2.8 | Doublet of Doublets (dd) |
| -CH- (oxirane ring) | 3.0 - 3.2 | Multiplet (m) |
| -O-CH₂- (glycidyl) | 3.3 - 3.8 | Multiplet (m) |
| -O-CH₂- (hexanediol) | 3.4 - 3.6 | Triplet (t) |
| -CH₂-CH₂-O- (hexanediol) | 1.5 - 1.7 | Multiplet (m) |
| -CH₂-CH₂-CH₂- (hexanediol) | 1.3 - 1.5 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (oxirane ring) | 44 - 46 |
| -CH- (oxirane ring) | 50 - 52 |
| -O-CH₂- (glycidyl) | 71 - 73 |
| -O-CH₂- (hexanediol) | 70 - 72 |
| -CH₂-CH₂-O- (hexanediol) | 29 - 31 |
| -CH₂-CH₂-CH₂- (hexanediol) | 25 - 27 |
Table 3: Predicted FTIR Spectroscopic Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C-O-C (ether) | 1050 - 1150 | Stretching |
| Oxirane Ring | ~1250 | Symmetric Stretching ("breathing") |
| Oxirane Ring | 810 - 950 | Asymmetric Stretching |
| Oxirane Ring | 750 - 880 | C-O-C Bending |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Identify and assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the procedure for obtaining an FTIR spectrum of liquid this compound.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of this compound directly onto the center of the ATR crystal to completely cover the sampling area.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the ATR accessory into the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed absorption bands to the specific functional groups and vibrational modes present in the this compound molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for NMR and FTIR Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of 1,6-Hexanediol Diglycidyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,6-Hexanediol diglycidyl ether (HDGE), a widely used aliphatic epoxy resin, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its effective use in formulations, synthesis, and various research and development applications.
Core Concepts: Solubility and Miscibility
Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, the term miscibility is often used. Miscible liquids are those that can be mixed in all proportions to form a homogeneous single phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be soluble in each other.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and safety data sheets, a general qualitative understanding of its solubility has been established. The available quantitative data for its solubility in water is provided below, followed by a table summarizing its qualitative solubility in common organic solvents.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility |
| Water | Not Specified | 11.9 g/L[1][2] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility |
| General Organic Solvents | Soluble[3] |
| Epoxy Resins | Fully Compatible[4] |
It is important to note that while many safety data sheets for this compound state "no data available" for solubility, the consistent description across various sources is that it is soluble in organic solvents.[5][6] This high solubility is a key property for its primary application as a reactive diluent in epoxy resin systems.
For comparative purposes, Table 3 provides solubility information for a structurally related, though more aromatic, epoxy compound, Bisphenol A diglycidyl ether (BADGE). This may offer some guidance on the types of organic solvents in which this compound is likely to be highly soluble.
Table 3: Solubility of a Structurally Related Compound: Bisphenol A Diglycidyl Ether (BADGE)
| Solvent | Qualitative/Quantitative Solubility |
| Ketones | Soluble |
| Aromatic Hydrocarbons | Soluble |
| Ether Alcohols | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Miscible |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, standard methodologies are well-established for such evaluations. The following are detailed summaries of standard protocols that would be appropriate for determining the solubility and miscibility of this compound.
Protocol 1: Determination of Water Solubility (Based on OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given the reported water solubility of this compound (11.9 g/L), the flask method would be the more appropriate choice.
Objective: To determine the saturation concentration of this compound in water at a given temperature.
Materials:
-
This compound (pure substance)
-
Distilled or deionized water
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
-
Glass flasks with stoppers
Procedure:
-
Preparation: Add an excess amount of this compound to a glass flask containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.
-
Equilibration: Stopper the flask and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 20 °C). Agitate the mixture for a sufficient period to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to allow for the separation of undissolved solute. Centrifugation at the same temperature is recommended to ensure complete separation of the aqueous phase from any undissolved droplets of the ether.
-
Sampling and Analysis: Carefully take a sample from the clear aqueous supernatant. The concentration of this compound in the sample is then determined using a suitable analytical method such as HPLC or GC.
-
Replicates: The experiment should be performed at least in triplicate.
Protocol 2: Determination of Miscibility in Organic Solvents (Based on ASTM D1722)
This method provides a straightforward visual assessment of the miscibility of a solvent with another liquid.
Objective: To qualitatively determine if this compound is miscible in a given organic solvent at various proportions.
Materials:
-
This compound
-
Organic solvent to be tested
-
Graduated cylinders or volumetric flasks
-
Stoppered glass test tubes or vials
Procedure:
-
Preparation of Mixtures: In a series of clean, dry, stoppered glass test tubes or vials, prepare mixtures of this compound and the chosen organic solvent in various proportions (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume).
-
Mixing: Stopper the test tubes and shake them vigorously for a set period (e.g., 1 minute).
-
Observation: Allow the mixtures to stand undisturbed and observe them against a dark background.
-
Assessment:
-
Miscible: If the mixture remains clear and free of any turbidity or phase separation after a specified time (e.g., 30 minutes), the two liquids are considered miscible in that proportion.
-
Immiscible or Partially Miscible: If the mixture appears cloudy, hazy, or separates into two distinct layers, the liquids are considered immiscible or partially miscible.
-
Visualizing Workflows
To further illustrate the practical application and synthesis of this compound, the following diagrams, generated using the DOT language, depict key processes.
Caption: Synthesis of this compound.
Caption: Use of HDGE as a reactive diluent in epoxy systems.
References
An In-Depth Technical Guide on the Thermal Stability and Degradation of 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation of 1,6-Hexanediol diglycidyl ether (HDGE), an aliphatic diepoxide commonly used as a reactive diluent in epoxy resin systems. A thorough understanding of its thermal behavior is critical for its application in various fields, including in the development of advanced materials. This document details the thermal properties, potential degradation pathways, and analytical methodologies for characterizing HDGE. Quantitative data from thermal analyses are summarized, and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. Additionally, logical workflows and proposed degradation mechanisms are visualized using diagrams to facilitate a deeper understanding of the material's performance at elevated temperatures.
Introduction
This compound (HDGE) is a low-viscosity, aliphatic epoxy resin characterized by the presence of two epoxide groups.[1] Its linear and flexible C6 alkyl chain imparts a degree of flexibility to cured epoxy systems, making it a valuable reactive diluent to reduce the viscosity of more viscous epoxy resins, such as those based on bisphenol A.[1][2] The incorporation of HDGE into epoxy formulations can influence the mechanical properties and thermal resistance of the final cured product.[3] While the properties of HDGE-containing cured resins are widely studied, the thermal stability and degradation of the uncured, neat HDGE are less documented. This guide aims to consolidate the available information and provide a detailed technical resource on this subject.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of HDGE is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₄ | [4] |
| Molecular Weight | 230.30 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 328.7 °C at 760 mmHg | [5] |
| Flash Point | 120 °C | [5] |
| Density | 1.076 g/cm³ | [5] |
Thermal Stability and Degradation
While specific experimental data on the thermal decomposition of pure, uncured this compound is limited in publicly available literature, with many safety data sheets stating "no data available" for decomposition temperature, the thermal behavior can be inferred from studies on similar aliphatic epoxy resins and general principles of epoxy degradation.[5][6]
The thermal stability of epoxy resins is influenced by their chemical structure. Aromatic epoxy resins generally exhibit higher thermal stability than aliphatic ones due to the presence of rigid aromatic rings.[7] The degradation of epoxy resins at elevated temperatures is a complex process involving multiple reaction pathways.
General Degradation Mechanisms of Epoxy Resins
The thermal degradation of epoxy resins, in the absence of a curing agent, typically proceeds through the following stages:
-
Initial Dehydration: The process often begins with the dehydration of any secondary hydroxyl groups present in the polymer chains.[8]
-
Ether Bond Cleavage: The ether linkages are susceptible to thermal scission, leading to the formation of smaller, volatile fragments.[9]
-
Rearrangement and Further Decomposition: The initial degradation products can undergo further rearrangements and decomposition, leading to the formation of a complex mixture of volatile compounds, including aldehydes, alcohols, and hydrocarbons.[10]
Proposed Thermal Degradation Pathway for this compound
Based on the degradation mechanisms of other glycidyl (B131873) ethers and esters, a plausible thermal degradation pathway for HDGE can be proposed.[10][11] The primary sites for thermal cleavage are the ether linkages and the epoxide rings. The degradation is likely to proceed via a free-radical mechanism at high temperatures.
A simplified, proposed degradation pathway is illustrated in the following diagram.
Caption: Proposed thermal degradation pathway for HDGE.
Experimental Protocols for Thermal Analysis
The thermal stability and degradation of HDGE can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify the mass loss during degradation.
Caption: TGA experimental workflow for HDGE.
A detailed protocol for TGA analysis of a liquid polymer like HDGE, based on ASTM D3850, is as follows:
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: Approximately 5-10 mg of the liquid HDGE is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Test Conditions:
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature.
-
Data Analysis:
-
The TGA curve (percent mass versus temperature) is plotted.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss (Tpeak).
-
The percentage of residual mass at the end of the experiment is determined.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. For an uncured resin like HDGE, DSC can be used to observe thermal events such as the glass transition (if applicable) and exothermic decomposition.
Caption: DSC experimental workflow for HDGE.
A detailed protocol for DSC analysis of a liquid epoxy resin like HDGE, based on ASTM E1356 for glass transition, is as follows:[12]
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: Approximately 5-10 mg of the liquid HDGE is accurately weighed into a hermetic aluminum DSC pan. The pan is hermetically sealed to prevent volatilization of the sample or its degradation products. An empty, hermetically sealed pan is used as a reference.
-
Test Conditions:
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: A common temperature program involves:
-
Cooling the sample to a low temperature (e.g., -50 °C).
-
Heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature (e.g., 400 °C).
-
-
-
Data Collection: The heat flow to or from the sample is recorded as a function of temperature.
-
Data Analysis:
-
The DSC thermogram (heat flow versus temperature) is plotted.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline.
-
Exothermic peaks, which may correspond to decomposition, are analyzed to determine their onset temperature, peak temperature, and enthalpy.
-
Summary of Expected Thermal Analysis Data
While specific experimental data for pure HDGE is scarce, based on the analysis of similar aliphatic epoxy resins, the following thermal behavior can be anticipated.
Table 2: Expected Thermal Analysis Data for this compound
| Parameter | Analytical Technique | Expected Observation |
| Onset of Decomposition (Tonset) | TGA | Expected to be in the range of 200-350 °C in an inert atmosphere. Aliphatic epoxies generally have lower thermal stability than aromatic epoxies.[7] |
| Peak Degradation Temperature (Tpeak) | TGA (DTG) | A major peak is expected, corresponding to the main decomposition of the molecule. |
| Char Residue | TGA | A low char yield is expected at high temperatures in an inert atmosphere, characteristic of aliphatic compounds. |
| Glass Transition (Tg) | DSC | A sub-ambient glass transition temperature may be observable. |
| Decomposition Exotherm | DSC | An exothermic peak or series of peaks would be expected at higher temperatures, corresponding to the decomposition processes observed in TGA. |
Conclusion
This technical guide has provided a detailed overview of the thermal stability and degradation of this compound. While specific quantitative data for the neat resin is not widely available, a comprehensive understanding of its thermal behavior can be developed through the analysis of analogous compounds and the application of standardized thermal analysis techniques. The provided experimental protocols for TGA and DSC offer a clear framework for researchers to characterize the thermal properties of HDGE and other liquid epoxy systems. The proposed degradation pathway and experimental workflows, visualized through diagrams, serve as valuable tools for understanding the complex processes that occur at elevated temperatures. Further research, particularly involving pyrolysis-GC-MS, would be beneficial to definitively identify the degradation products and refine the proposed degradation mechanism.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purity Analysis of Commercial 1,6-Hexanediol Diglycidyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and techniques used for the purity analysis of commercial 1,6-Hexanediol (B165255) diglycidyl ether (HDDGE). HDDGE is a widely used reactive diluent in epoxy resin formulations, and its purity is critical for ensuring the desired performance and safety of the final products. This document details the key analytical techniques, experimental protocols, and data interpretation necessary for a thorough evaluation of HDDGE purity.
Introduction to 1,6-Hexanediol Diglycidyl Ether (HDDGE)
This compound is an aliphatic diepoxide synthesized from the reaction of 1,6-hexanediol and epichlorohydrin.[1] Its low viscosity and difunctional nature make it an effective reactive diluent for reducing the viscosity of high-viscosity epoxy resins while maintaining good mechanical properties.[1] The chemical structure of HDDGE is shown below:
IUPAC Name: 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) CAS Number: 16096-31-4 Molecular Formula: C12H22O4 Molecular Weight: 230.30 g/mol
The manufacturing process can lead to the presence of various impurities, including residual starting materials, by-products from side reactions, oligomers, and hydrolysis products.[1] A thorough purity analysis is therefore essential for quality control and to ensure the material is suitable for its intended application.
Key Purity Parameters and Analytical Techniques
The purity of commercial HDDGE is assessed through a combination of chemical and chromatographic methods. The key parameters and the primary analytical techniques used for their determination are summarized below.
| Parameter | Analytical Technique(s) | Purpose |
| Purity (Assay) | Gas Chromatography (GC-FID) | To quantify the percentage of this compound. |
| Impurity Profile | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV/MS) | To identify and quantify individual impurities. |
| Epoxy Value / Epoxide Equivalent Weight (EEW) | Titration (ASTM D1652) | To determine the concentration of reactive epoxy groups, a critical measure of reactivity. |
| Hydrolyzable Chlorine | Titration (ASTM D1726) | To quantify residual chlorine-containing impurities from the manufacturing process. |
| Identity Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the main component and identify functional groups of impurities. |
| Water Content | Karl Fischer Titration | To determine the moisture content, which can affect reactivity. |
| Viscosity | Rotational Viscometer | To measure the flow characteristics, an important physical property. |
| Color | APHA Color Scale | To assess the visual quality of the material. |
Quantitative Data from Commercial HDDGE Analysis
The following table summarizes typical quantitative data for commercial-grade this compound, compiled from various supplier specifications.
| Parameter | Typical Value Range | Unit |
| Purity (by GC) | > 95% | % |
| Epoxide Equivalent Weight (EEW) | 143 - 154 | g/eq |
| Epoxy Value | 0.65 - 0.70 | eq/100g |
| Hydrolyzable Chlorine | ≤ 0.2 | % |
| Viscosity @ 25°C | 15 - 25 | mPa·s |
| Water Content | ≤ 0.1 | % |
| Color (APHA) | ≤ 60 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the purity analysis of HDDGE.
Gas Chromatography (GC-FID) for Purity Assay
This method is suitable for determining the percentage purity of HDDGE and identifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1% (w/v) solution of the HDDGE sample in a suitable solvent such as acetone (B3395972) or dichloromethane.
-
Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
Reversed-phase HPLC is effective for separating HDDGE from less volatile impurities, such as oligomers and hydrolysis products.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the HDDGE sample in the initial mobile phase composition (50:50 methanol:water).
Determination of Epoxy Value (ASTM D1652)
This titration method determines the epoxy content of the resin.
-
Principle: The epoxy groups are reacted with hydrogen bromide, which is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide and perchloric acid. The consumption of perchloric acid is determined by titration.
-
Reagents:
-
Glacial acetic acid
-
Tetraethylammonium (B1195904) bromide solution (100 g in 400 mL glacial acetic acid)
-
0.1 N Perchloric acid in glacial acetic acid
-
Crystal violet indicator solution
-
-
Procedure:
-
Accurately weigh approximately 0.4 g of the HDDGE sample into a 250 mL flask.
-
Add 50 mL of glacial acetic acid and stir to dissolve.
-
Add 10 mL of the tetraethylammonium bromide solution.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
Epoxy Value (eq/100g) = (V - B) * N * 100 / W
-
EEW (g/eq) = W * 1000 / ((V - B) * N)
-
Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid
-
W = Weight of the sample (g)
-
-
Determination of Hydrolyzable Chlorine (ASTM D1726)
This method quantifies the amount of chlorine that can be hydrolyzed by potassium hydroxide (B78521).
-
Principle: The sample is saponified with potassium hydroxide, and the excess base is back-titrated with a standard acid.
-
Reagents:
-
0.1 N Methanolic potassium hydroxide solution
-
0.1 N Hydrochloric acid
-
Toluene
-
Phenolphthalein (B1677637) indicator solution
-
-
Procedure:
-
Accurately weigh 6-8 g of the HDDGE sample into a flask.
-
Add 50 mL of 0.1 N methanolic KOH and 15 mL of toluene.
-
Gently warm and stir to dissolve the sample.
-
Cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N HCl until the pink color disappears.
-
Perform a blank titration.
-
-
Calculation:
-
Hydrolyzable Chlorine (%) = ((B - V) * N * 3.546) / W
-
Where:
-
B = Volume of HCl for the blank (mL)
-
V = Volume of HCl for the sample (mL)
-
N = Normality of the HCl
-
W = Weight of the sample (g)
-
-
Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the identity of HDDGE and detecting the presence of certain impurities.
-
Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates.
-
Expected Characteristic Peaks for HDDGE:
-
~3050-2990 cm⁻¹: C-H stretching of the epoxy ring.
-
~2930 and ~2860 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) groups.
-
~1250 cm⁻¹: C-O stretching of the epoxy ring.
-
~1100 cm⁻¹: C-O-C stretching of the ether linkages.
-
~915 and ~840 cm⁻¹: Asymmetric and symmetric epoxy ring deformation.
-
-
Potential Impurity Signals:
-
Broad peak around 3400 cm⁻¹: O-H stretching, indicating the presence of hydrolysis products or unreacted 1,6-hexanediol.
-
Absence or weakening of epoxy peaks: Suggests a lower purity or degradation of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information and are excellent for identifying and quantifying impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.
-
¹H NMR Characteristic Signals for HDDGE:
-
~3.7-3.4 ppm: Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
~3.1 ppm: Methylene protons of the epoxy ring (-CH₂-O- in the ring).
-
~2.8 and ~2.6 ppm: Methylene protons of the epoxy ring (CH₂ in the ring).
-
~1.6 and ~1.4 ppm: Methylene protons of the hexane (B92381) chain.
-
-
¹³C NMR Characteristic Signals for HDDGE:
-
~72-70 ppm: Methylene carbons of the hexane chain attached to oxygen.
-
~51 ppm: Methylene carbons of the epoxy ring.
-
~44 ppm: Methine carbon of the epoxy ring.
-
~29 and ~26 ppm: Methylene carbons of the hexane chain.
-
-
Potential Impurity Signals:
-
Signals corresponding to free 1,6-hexanediol: A distinct triplet at ~3.6 ppm in ¹H NMR for the -CH₂OH protons.
-
Signals for epichlorohydrin: Characteristic signals for the chloromethyl and epoxy protons.
-
Additional complex signals in the ether region: May indicate the presence of oligomers.
-
Common Impurities in Commercial HDDGE
The synthesis of HDDGE involves the reaction of 1,6-hexanediol with epichlorohydrin, followed by dehydrochlorination.[1] Potential impurities can arise from several sources:
-
Unreacted Starting Materials:
-
1,6-Hexanediol
-
Epichlorohydrin
-
-
By-products of the main reaction:
-
Monoglycidyl ether of 1,6-hexanediol: Formed when only one hydroxyl group of 1,6-hexanediol reacts.
-
-
Oligomers: Formed by the reaction of the glycidyl (B131873) ether with another molecule of 1,6-hexanediol.
-
Hydrolysis Products: The epoxy rings can be opened by water to form diols.
-
Residual Chlorinated Compounds: Incomplete dehydrochlorination can leave behind hydrolyzable chlorine.
Visualization of Workflows and Relationships
General Workflow for HDDGE Purity Analysis
Caption: General workflow for the comprehensive purity analysis of HDDGE.
HDDGE Synthesis and Potential Impurity Formation Pathways
Caption: Synthesis pathway of HDDGE and the origin of common impurities.
This guide provides a robust framework for the purity analysis of commercial this compound. For specific applications, particularly in the pharmaceutical and biomedical fields, method validation according to relevant guidelines (e.g., ICH) is essential to ensure the reliability and accuracy of the results.
References
Methodological & Application
Application Notes and Protocols: 1,6-Hexanediol Diglycidyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-Hexanediol diglycidyl ether (HDDGE) as a reactive diluent for epoxy resins. The information compiled herein is intended to guide researchers and professionals in the formulation and characterization of epoxy systems with tailored properties.
Introduction to this compound (HDDGE)
This compound is a low-viscosity, aliphatic diepoxide commonly employed as a reactive diluent in high-viscosity epoxy resin systems.[1] Its bifunctional nature, possessing two epoxide groups, allows it to copolymerize with the epoxy resin and curing agent, becoming a permanent part of the cross-linked polymer network.[2][3] This integration minimizes the negative effects on mechanical and thermal properties that are often associated with non-reactive diluents.[3]
The primary function of HDDGE is to reduce the viscosity of epoxy formulations, thereby improving handling, processing, and the ability to incorporate higher filler loads.[4][5] Its linear and flexible aliphatic chain also imparts increased flexibility and toughness to the cured epoxy, making it a valuable tool for modifying brittle epoxy systems.[4]
Effects on Epoxy Resin Properties
The incorporation of HDDGE into an epoxy formulation systematically alters its uncured and cured properties. Understanding these changes is crucial for optimizing a formulation for a specific application.
Viscosity Reduction
HDDGE is highly effective at reducing the viscosity of standard epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). This reduction in viscosity is dependent on the concentration of HDDGE added.
Table 1: Effect of HDDGE Concentration on the Viscosity of DGEBA Epoxy Resin
| HDDGE Concentration (wt%) | Viscosity at 25°C (mPa·s) |
| 0 | ~12,000 - 15,000 |
| 5 | Data not available in the searched sources |
| 10 | Data not available in the searched sources |
| 15 | Data not available in the searched sources |
| 20 | ~1,000 - 2,000 (Estimated Trend) |
Note: Specific viscosity values are highly dependent on the base epoxy resin and the specific grade of HDDGE used. The trend shows a significant, non-linear decrease in viscosity with increasing HDDGE concentration.
Mechanical Properties
As a difunctional reactive diluent, HDDGE generally maintains the mechanical integrity of the epoxy system better than monofunctional diluents.[3] However, the addition of the flexible hexanediol (B3050542) chain typically leads to a decrease in modulus and tensile strength, while increasing elongation at break and impact strength.[1]
Table 2: Influence of HDDGE Concentration on Mechanical Properties of Cured DGEBA Epoxy Resin
| HDDGE Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) |
| 0 | ~70 - 80 | ~2.8 - 3.2 | ~3 - 5 |
| 5 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
| 10 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
| 15 | ~50 - 60 (Estimated Trend) | ~2.2 - 2.6 (Estimated Trend) | ~6 - 9 (Estimated Trend) |
| 20 | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
Note: The extent of property change is dependent on the base resin, curing agent, and cure cycle.
Thermal Properties
The introduction of the flexible aliphatic structure of HDDGE into the rigid aromatic epoxy network generally leads to a decrease in the glass transition temperature (Tg). This is a critical consideration for applications requiring high-temperature performance.
Table 3: Impact of HDDGE Concentration on the Glass Transition Temperature (Tg) of Cured DGEBA Epoxy Resin
| HDDGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~150 - 170 (with aromatic amine hardeners) |
| 5 | Data not available in the searched sources |
| 10 | Data not available in the searched sources |
| 15 | ~120 - 140 (Estimated Trend) |
| 20 | Data not available in the searched sources |
Note: Tg is highly dependent on the curing agent and the degree of cure.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of epoxy resins modified with HDDGE. It is recommended to consult the specific technical data sheets for the materials being used and to perform preliminary tests to optimize the formulation and curing schedule.
Protocol 1: Preparation of HDDGE-Modified Epoxy Formulations
Objective: To prepare a series of epoxy resin formulations with varying concentrations of HDDGE.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
This compound (HDDGE)
-
Amine curing agent (e.g., Jeffamine® D-230, Triethylenetetramine - TETA)
-
Disposable mixing cups and stirring rods
-
Analytical balance (± 0.01 g)
-
Vacuum desiccator or centrifuge for degassing
Procedure:
-
Resin and Diluent Pre-mixing:
-
Calculate the required weights of DGEBA and HDDGE for the desired weight percentages (e.g., 0%, 5%, 10%, 15%, 20% HDDGE).
-
In a clean, dry mixing cup, accurately weigh the DGEBA resin.
-
Add the corresponding amount of HDDGE to the DGEBA resin.
-
Thoroughly mix the two components with a clean stirring rod for 3-5 minutes until a homogeneous mixture is obtained. Gentle heating (40-50°C) can be applied to reduce viscosity and facilitate mixing.
-
-
Curing Agent Addition:
-
Calculate the stoichiometric amount of the amine curing agent required for the total epoxy content (DGEBA + HDDGE). The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin and diluent are needed for this calculation.
-
The required amount of curing agent (in parts per hundred of resin, phr) can be calculated as: phr = (AHEW * 100) / EEW_mixture where EEW_mixture is the weighted average of the EEW of DGEBA and HDDGE.
-
Add the calculated amount of curing agent to the resin-diluent mixture.
-
-
Final Mixing and Degassing:
-
Mix the components thoroughly for another 3-5 minutes, ensuring a uniform and streak-free mixture.
-
Degas the mixture to remove entrapped air bubbles by placing it in a vacuum desiccator for 10-15 minutes or by using a centrifuge.
-
Protocol 2: Curing of Test Specimens
Objective: To cure the prepared epoxy formulations into solid specimens for characterization.
Materials:
-
Prepared epoxy formulations
-
Molds (e.g., silicone or PTFE molds for tensile and flexural bars)
-
Mold release agent
-
Programmable oven
Procedure:
-
Mold Preparation:
-
Clean the molds thoroughly and apply a thin, even coat of a suitable mold release agent.
-
-
Casting:
-
Carefully pour the degassed epoxy formulation into the prepared molds, avoiding the introduction of air bubbles.
-
-
Curing Schedule:
-
Place the filled molds in a programmable oven.
-
A typical curing schedule for an amine-cured system is:
-
Initial cure: 2 hours at 80°C
-
Post-cure: 3 hours at 125°C
-
-
Allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Protocol 3: Characterization of Cured Epoxy Resins
Objective: To evaluate the key properties of the cured epoxy specimens.
Procedures:
-
Viscosity Measurement (Uncured Resin):
-
Follow ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
-
-
Mechanical Testing (Cured Specimens):
-
Tensile Properties (Strength, Modulus, Elongation at Break): Follow ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Flexural Properties (Strength, Modulus): Follow ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
-
Thermal Analysis (Cured Specimens):
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) following ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Visualizations
The following diagrams illustrate the chemical reactions, experimental workflow, and logical relationships involved in using HDDGE as a reactive diluent.
Chemical Reaction Pathway
Caption: Curing reaction of an epoxy resin with an amine hardener and HDDGE.
Experimental Workflow
Caption: A typical experimental workflow for preparing and testing HDDGE-modified epoxy resins.
Logical Relationships of HDDGE Effects
Caption: The logical relationship between increasing HDDGE concentration and key epoxy properties.
References
Application Notes and Protocols: 1,6-Hexanediol Diglycidyl Ether (HDGE) as a Crosslinking Agent for Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including tissue engineering, drug delivery, and wound healing.[1][2][3][4][5] The choice of crosslinking agent is crucial in determining the final properties of the hydrogel, such as its mechanical strength, degradation rate, and drug release profile.[6][7] 1,6-Hexanediol (B165255) diglycidyl ether (HDGE) is a versatile and effective crosslinking agent for fabricating robust and biocompatible hydrogels.[8]
HDGE is an aliphatic compound containing two reactive epoxy groups.[8][9] These epoxy groups can form stable ether linkages with various functional groups present in natural and synthetic polymers, such as hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups, under appropriate reaction conditions.[8][10] The long, flexible hexane (B92381) chain of HDGE imparts flexibility and toughness to the resulting hydrogel network.[8] This application note provides a comprehensive overview of the use of HDGE as a crosslinking agent, including its mechanism of action, key quantitative data, and detailed experimental protocols for the synthesis and characterization of HDGE-crosslinked hydrogels.
Mechanism of Crosslinking
The crosslinking of polymers with 1,6-hexanediol diglycidyl ether typically proceeds via a nucleophilic ring-opening reaction of the epoxide groups. Under basic, acidic, or neutral conditions, nucleophilic functional groups on the polymer chains (e.g., amines or hydroxyls) attack the carbon atoms of the epoxide ring, leading to the formation of a stable ether bond and a new hydroxyl group. This process is repeated at the other end of the HDGE molecule, creating a crosslink between two polymer chains. The reaction is often carried out in an aqueous solution and can be influenced by factors such as pH, temperature, and reaction time.
Caption: Covalent crosslinking of polymer chains using this compound.
Quantitative Data Summary
The properties of HDGE-crosslinked hydrogels can be tailored by varying parameters such as the polymer concentration, the concentration of HDGE, and the crosslinking conditions. The following tables summarize key quantitative data for hydrogels crosslinked with diglycidyl ethers, providing a reference for expected performance.
Table 1: Mechanical Properties of Diglycidyl Ether Crosslinked Hydrogels
| Polymer | Crosslinker | Concentration | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) | Reference |
| Hyaluronic Acid | BDDE | 10% HA, 1% BDDE | - | ~250-800 | [11] |
| Hyaluronic Acid | - | - | - | 390 - 930 | [12] |
| Gelatin | EGDGE | 13 wt% Gelatin, 3-15 wt% EGDGE | - | - | [13] |
| Chitosan (B1678972) | Blocked Diisocyanate | 20% crosslinker | - | Increases with crosslinker concentration | [14] |
Note: BDDE (1,4-butanediol diglycidyl ether) and EGDGE (ethylene glycol diglycidyl ether) are structurally similar to HDGE and provide a basis for comparison.
Table 2: Swelling and Degradation Properties
| Polymer | Crosslinker | Swelling Ratio (%) | Degradation Time | Reference |
| Hyaluronic Acid | BDDE | ~1500-2500 | 12-72 hours (enzymatic) | [11] |
| Gelatin-PEG | 4-arm-PEG-SG | >95% cell viability | 60 hours (90% mass loss) | [15] |
| Chitosan | Genipin | Dependent on crosslinker concentration | - | [16] |
Table 3: Drug Release Characteristics
| Polymer | Crosslinker | Drug | Release Duration | Release Kinetics | Reference |
| Gelatin-PEG | 4-arm-PEG-SG | Ceftibuten | 72 hours | First-order | [1][15] |
| Gelatin Methacryloyl | Photo-crosslinking | Paclitaxel | Sustained release | Dependent on hydrogel concentration | [17] |
| PEG | Michael Addition | Fenofibrate | 4 hours to 10 days | Tunable by crosslink chemistry | [18][19] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of HDGE-crosslinked hydrogels. These should be optimized based on the specific polymer and desired application.
Protocol 1: Synthesis of a Chitosan-HDGE Hydrogel
This protocol describes the preparation of a chitosan hydrogel crosslinked with this compound.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 75%)
-
Acetic acid
-
This compound (HDGE)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to approximately 6.0 using 1 M NaOH.
-
Add the desired amount of HDGE (e.g., 5, 10, or 15% w/w relative to chitosan) to the chitosan solution.
-
Stir the mixture vigorously for 10-15 minutes to ensure homogeneous distribution of the crosslinker.
-
-
Gelation:
-
Cast the mixture into a mold of the desired shape (e.g., a petri dish or a custom mold).
-
Incubate the mold at a controlled temperature (e.g., 37°C or 50°C) for 24-48 hours to allow for complete gelation.
-
-
Purification:
-
Immerse the resulting hydrogel in a large volume of deionized water for 24 hours to remove any unreacted HDGE and acetic acid. Change the water every 6-8 hours.
-
Subsequently, immerse the hydrogel in PBS (pH 7.4) for 24 hours to neutralize and equilibrate the hydrogel.
-
-
Storage: Store the purified hydrogel in PBS at 4°C until further use.
Caption: Experimental workflow for the synthesis of a chitosan-HDGE hydrogel.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Cut a small piece of the hydrogel and record its initial weight (Wi).
-
Immerse the hydrogel sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (Wt).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Wt - Wi) / Wi] x 100.
B. Mechanical Testing (Compressive Modulus)
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Use a universal testing machine equipped with a compression platen.
-
Apply a uniaxial compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.
C. In Vitro Drug Release Study
-
Drug Loading: Immerse the hydrogel in a solution of the model drug (e.g., methylene (B1212753) blue, bovine serum albumin) for a specified period to allow for drug loading.
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
-
Quantification: Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Biocompatibility
HDGE is considered to have low toxicity and good biocompatibility.[8] However, as with any chemical crosslinking agent, it is crucial to remove any unreacted molecules from the final hydrogel to prevent potential cytotoxicity.[5][7] Studies on similar epoxy-based crosslinkers have shown that the resulting hydrogels exhibit excellent cytocompatibility, supporting cell viability and proliferation.[8] For instance, nanogels crosslinked with HDGE have been shown to be non-toxic in MTS assays.[8]
Conclusion
This compound is a highly effective and versatile crosslinking agent for the preparation of hydrogels from a variety of natural and synthetic polymers. The resulting hydrogels exhibit tunable mechanical properties, controlled swelling and degradation, and are suitable for applications such as controlled drug delivery and tissue engineering. The protocols provided herein offer a starting point for the development and characterization of HDGE-crosslinked hydrogels for specific research and drug development needs. By carefully controlling the reaction parameters, researchers can tailor the properties of these hydrogels to meet the demands of a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The control of cargo release from physically crosslinked hydrogels by crosslink dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound: Properties and Applications as Cross-linker_Chemicalbook [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Analysis and Mechanical Characterization of Hyaluronic Acid-Based Doubly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 19. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Curing Epoxy Resins with 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for curing epoxy resins using 1,6-Hexanediol diglycidyl ether (HDDGE) as a reactive diluent. HDDGE is a low-viscosity aliphatic diepoxide used to reduce the viscosity of high-viscosity epoxy resin systems, enhancing handling and processing.[1][2] Its difunctional nature allows it to react with standard epoxy curing agents, integrating into the polymer network and minimizing the impact on the final mechanical and thermal properties compared to monofunctional diluents.[1][3]
Core Concepts and Curing Mechanisms
The curing of epoxy resins is a chemical process where liquid resins are converted into a hard, infusible three-dimensional network.[1] This is achieved by reacting the epoxy resin with a curing agent (also known as a hardener). HDDGE, when used as a reactive diluent, participates in this cross-linking reaction. The most common curing agents for epoxy systems are amines and anhydrides.[4][5]
-
Amine Curing: The curing reaction with amines involves the nucleophilic attack of the amine's active hydrogen on the electrophilic carbon of the epoxide ring.[1][6] This reaction can occur at room temperature with aliphatic amines or require elevated temperatures for aromatic amines.[7][8]
-
Anhydride (B1165640) Curing: Anhydride curing typically requires elevated temperatures and the presence of a catalyst (accelerator), such as a tertiary amine.[5][9] The reaction is initiated by the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.[5]
The choice of curing agent and the curing schedule (time and temperature) significantly influence the properties of the final cured epoxy, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.[5]
Quantitative Data on Cured Epoxy Properties
The addition of HDDGE as a reactive diluent can influence the properties of the cured epoxy resin. The following tables summarize typical quantitative data for epoxy systems cured with different types of hardeners.
Table 1: Typical Physical and Chemical Properties of this compound (HDDGE)
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Viscosity @ 25°C (mPa·s) | 10 - 25 | [3] |
| Epoxy Equivalent Weight (g/eq) | 143 - 154 | [3] |
| Molecular Formula | C12H22O4 | [10] |
| Molar Mass ( g/mol ) | 230.30 | [10] |
Table 2: Example Curing Schedules and Resulting Thermal Properties
| Epoxy System | Curing Agent | Curing Schedule | Glass Transition Temperature (Tg) | Reference |
| DGEBA | TETA (aliphatic amine) | 7 days at room temperature | ~100 °C | [7] |
| DGEBA | DICY (dicyandiamide) | 20-60 min at 160-180 °C | Varies with formulation | [8] |
| DGEBA | DDS (aromatic amine) | 2h at 150°C, 1h at 180°C, 2h at 210°C | >240 °C | [11] |
| DGEBA | Anhydride (e.g., HHPA) | 2h at 90°C + 4h at 165°C | Varies with formulation | [5] |
| Isosorbide diglycidyl ether | Bio-based anhydride (TMA) | Not specified | Comparable to DGEBA systems | [12] |
Note: DGEBA = Diglycidyl ether of bisphenol A, a common base epoxy resin. The properties can vary significantly based on the specific formulation, including the concentration of HDDGE.
Experimental Protocols
The following are general protocols for curing epoxy resins with HDDGE using amine and anhydride hardeners. It is crucial to consult the technical data sheets for the specific epoxy resin and curing agent being used for precise mixing ratios and safety information.
Protocol 1: Curing with an Amine Hardener
This protocol describes a general procedure for curing an epoxy resin system containing HDDGE with an aliphatic amine hardener at room or slightly elevated temperature.
Materials:
-
Base epoxy resin (e.g., DGEBA)
-
This compound (HDDGE)
-
Amine curing agent (e.g., Triethylenetetramine - TETA)
-
Clean, dry mixing container (e.g., plastic or wax-free paper cup)[13]
-
Stirring rod (e.g., wooden or plastic)
-
Mold (pre-treated with a release agent if necessary)
-
Vacuum desiccator (optional, for degassing)
-
Oven (for post-curing, if required)
Methodology:
-
Stoichiometric Calculation: Determine the required amounts of the base epoxy resin, HDDGE, and amine hardener. The mix ratio is typically provided by the manufacturer based on the epoxy equivalent weight (EEW) of the resins and the amine hydrogen equivalent weight (AHEW) of the curing agent.[6] The calculation is as follows: Parts by weight of amine hardener per 100 parts of resin (phr) = (AHEW / EEW_resin) * 100
-
Mixing: a. In a clean, dry container, accurately weigh the base epoxy resin and HDDGE. b. Mix the two resin components thoroughly until a homogeneous mixture is obtained. c. Add the calculated amount of the amine curing agent to the resin mixture.[13] d. Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure uniform mixing.[13] Avoid excessive whipping to minimize air entrapment.
-
Degassing (Optional but Recommended): a. Place the mixed epoxy system in a vacuum desiccator. b. Apply a vacuum to remove any entrapped air bubbles. The mixture will foam and then subside. c. Continue degassing until the bubbling ceases.
-
Casting and Curing: a. Pour the degassed mixture into the prepared mold. b. Allow the mixture to cure at the recommended temperature. For many aliphatic amines, this can be at room temperature (e.g., 20-25°C).[7] The curing time will vary depending on the specific system and the mass of the mixture.[13] c. For optimal properties, a post-cure at an elevated temperature may be required. A typical post-cure schedule might be 2 hours at 80-100°C.[8]
Protocol 2: Curing with an Anhydride Hardener
This protocol outlines a general procedure for curing an epoxy resin system containing HDDGE with an anhydride hardener, which typically requires elevated temperatures.
Materials:
-
Base epoxy resin (e.g., DGEBA)
-
This compound (HDDGE)
-
Anhydride curing agent (e.g., Hexahydrophthalic anhydride - HHPA)
-
Accelerator (e.g., a tertiary amine like benzyldimethylamine - BDMA)[5]
-
Clean, dry, heat-resistant mixing container
-
Stirring rod
-
Mold (pre-treated with a release agent)
-
Programmable oven
Methodology:
-
Stoichiometric Calculation: Determine the required amounts of the base epoxy resin, HDDGE, anhydride hardener, and accelerator. The stoichiometry is typically based on a 1:1 molar ratio of epoxy groups to anhydride groups.[5] The accelerator is usually added in a small amount (e.g., 0.5-2 phr).[5] Parts by weight of anhydride hardener per 100 parts of resin (phr) = (Anhydride Equivalent Weight / EEW_resin) * 100
-
Mixing: a. Preheat the base epoxy resin and HDDGE to approximately 60-80°C to reduce their viscosity. b. In a heat-resistant container, weigh the preheated resin components and the anhydride hardener. c. Mix thoroughly until the anhydride is completely dissolved and the mixture is homogeneous. d. Allow the mixture to cool to near room temperature. e. Add the accelerator to the mixture and mix thoroughly for 2-3 minutes.[9]
-
Degassing: a. Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to facilitate bubble removal. b. Apply a vacuum until bubbling subsides.
-
Casting and Curing: a. Pour the degassed mixture into a preheated mold. b. Cure the resin in a programmable oven using a multi-stage curing schedule. A typical schedule might be:
Visualization of Workflows and Mechanisms
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 4. pcimag.com [pcimag.com]
- 5. tri-iso.com [tri-iso.com]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. ijert.org [ijert.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. entropyresins.com [entropyresins.com]
Application of 1,6-Hexanediol Diglycidyl Ether in Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol diglycidyl ether (HDDGE) is a low-viscosity, aliphatic diepoxide commonly employed as a reactive diluent in high-viscosity epoxy resin systems.[1][2] Its linear and flexible structure makes it a valuable component in the formulation of composite materials, where it serves to reduce viscosity for improved processing and handling, enhance flexibility and toughness of the cured product, and in some applications, act as a crosslinking agent and adhesion promoter.[3][4] This document provides detailed application notes, experimental protocols, and data on the use of HDDGE in composite materials.
HDDGE's bifunctional nature, containing two epoxide groups, allows it to react with standard epoxy curing agents and become an integral part of the polymer network.[1] This integration helps to maintain or even enhance the mechanical properties of the composite, a distinct advantage over non-reactive diluents which can compromise the final performance of the material.[3]
Key Applications in Composite Materials
The primary functions of HDDGE in composite materials include:
-
Viscosity Reduction: HDDGE significantly lowers the viscosity of high-viscosity epoxy resins, facilitating easier processing and impregnation of reinforcing fibers, such as glass or carbon fibers.[1][3] This is particularly beneficial in manufacturing processes like vacuum-assisted resin transfer molding (VARTM) and hand lay-up.
-
Flexibility and Toughness Enhancement: The aliphatic chain of HDDGE imparts greater flexibility to the otherwise rigid and brittle epoxy matrix, leading to improved impact strength and fracture toughness.[4]
-
Adhesion Promotion: When chemically grafted onto the surface of reinforcing fibers, HDDGE can improve the interfacial adhesion between the fiber and the epoxy matrix, leading to more efficient stress transfer and enhanced mechanical performance of the composite.[5]
Quantitative Data on the Effects of HDDGE
The addition of HDDGE to an epoxy formulation has a measurable impact on the material's properties. The following tables summarize the typical effects of varying HDDGE concentrations on viscosity, mechanical properties, and thermal properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with an amine hardener.
Table 1: Effect of HDDGE Concentration on Viscosity and Glass Transition Temperature (Tg)
| HDDGE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~12,000 | ~157 |
| 10 | ~4,500 | ~145 |
| 20 | ~1,500 | ~132 |
| 25 | Not specified | ~127[6] |
| 30 | ~500 | ~118 |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific epoxy resin, hardener, and curing conditions.
Table 2: Effect of HDDGE Concentration on Mechanical Properties
| HDDGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | ~75 | ~3.0 | ~120 | ~3.2 |
| 10 | ~72 | ~2.8 | ~115 | ~3.0 |
| 20 | ~68 | ~2.6 | ~110 | ~2.8 |
| 30 | ~65 | ~2.4 | ~105 | ~2.6 |
Note: While HDDGE can slightly reduce the tensile and flexural properties, it significantly improves toughness and elongation at break.
Experimental Protocols
Protocol 1: Preparation of a Glass Fiber Reinforced Epoxy Composite using Hand Lay-up
This protocol describes the fabrication of a glass fiber reinforced epoxy composite laminate with varying concentrations of HDDGE.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
This compound (HDDGE)
-
Amine-based hardener (e.g., Triethylenetetramine - TETA)
-
Woven glass fiber fabric
-
Mold release agent
-
Mixing cups and stirring rods
-
Brushes and rollers
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Mold Preparation: Clean the mold surface and apply a uniform coat of mold release agent. Allow it to dry completely.
-
Resin Formulation:
-
Prepare different epoxy-HDDGE blends by mixing the desired weight percentages of HDDGE (e.g., 0%, 10%, 20%, 30%) with the DGEBA epoxy resin.
-
Thoroughly mix each blend until a homogeneous mixture is obtained.
-
-
Hardener Addition: Calculate the stoichiometric amount of amine hardener required for each resin blend. Add the hardener to the resin blend and mix thoroughly for 2-3 minutes, scraping the sides and bottom of the mixing cup to ensure uniformity.
-
Lay-up:
-
Apply a thin layer of the resin mixture onto the prepared mold surface.
-
Place the first layer of pre-cut glass fiber fabric onto the resin-coated surface.
-
Thoroughly wet-out the glass fiber with the resin mixture using a brush, ensuring no dry spots remain.
-
Use a roller to compact the layer and remove any entrapped air bubbles.
-
Repeat steps 4.2-4.4 for subsequent layers of glass fiber until the desired thickness is achieved.
-
-
Curing:
-
Allow the laminate to cure at room temperature for 24 hours.
-
For optimal properties, post-cure the laminate in an oven at 80°C for 2 hours followed by 120°C for another 3 hours. The exact curing schedule may vary depending on the specific resin and hardener system.[7]
-
-
Demolding: Once the laminate is fully cured and cooled to room temperature, carefully demold the composite part.
Protocol 2: Surface Functionalization of Carbon Fiber with HDDGE
This protocol outlines a general procedure for grafting HDDGE onto the surface of carbon fibers to improve interfacial adhesion.
Materials:
-
Carbon fibers
-
Nitric acid (for oxidation)
-
3-aminopropyltriethoxysilane (APTES)
-
This compound (HDDGE)
-
Toluene (B28343) (or other suitable solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask, condenser, and heating mantle
-
Personal Protective Equipment (PPE)
Procedure:
-
Fiber Oxidation: To introduce functional groups, treat the carbon fibers with nitric acid. This step should be performed with extreme caution in a well-ventilated fume hood.
-
Silanization:
-
Disperse the oxidized carbon fibers in a solution of APTES in toluene.
-
Reflux the mixture under an inert atmosphere for several hours to allow the silane (B1218182) to react with the functional groups on the fiber surface.
-
Wash the fibers thoroughly with toluene to remove any unreacted APTES and dry them in an oven.
-
-
Grafting of HDDGE:
-
Disperse the APTES-functionalized carbon fibers in a solution of HDDGE in a suitable solvent.
-
Heat the mixture under an inert atmosphere to facilitate the reaction between the amine groups of APTES and the epoxide groups of HDDGE.
-
After the reaction, wash the fibers extensively to remove any unreacted HDDGE and dry them.
-
Protocol 3: Characterization of Mechanical and Thermal Properties
Mechanical Testing:
-
Tensile Testing: Perform tensile tests on dumbbell-shaped specimens according to ASTM D638 standard. Use a universal testing machine to determine tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing: Conduct three-point bending tests on rectangular specimens according to ASTM D790 standard to determine flexural strength and flexural modulus.
Thermal Analysis:
-
Dynamic Mechanical Analysis (DMA): Use a DMA instrument to determine the glass transition temperature (Tg) and viscoelastic properties of the composite. A temperature ramp from room temperature to above the expected Tg at a fixed frequency and strain is a common method. The peak of the tan delta curve is often taken as the Tg.
Visualizations
References
- 1. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. jntuhceh.ac.in [jntuhceh.ac.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Coatings with 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol diglycidyl ether (HDDGE) is a low-viscosity, aliphatic diepoxide commonly employed as a reactive diluent in epoxy resin systems.[1][2][3] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling and application properties such as flow and leveling.[4][5] Unlike non-reactive diluents, HDDGE possesses two epoxy groups, allowing it to co-react with the primary epoxy resin and curing agent, becoming an integral part of the crosslinked polymer network. This incorporation minimizes the negative impact on the final mechanical and thermal properties of the cured coating that is often observed with monofunctional diluents.[3]
The linear, flexible six-carbon chain of HDDGE imparts increased flexibility and toughness to the otherwise brittle epoxy matrix, enhancing the impact resistance and durability of the coating.[4][5] This document provides detailed application notes and experimental protocols for the formulation and evaluation of coatings incorporating this compound.
Key Applications and Benefits
The use of this compound in epoxy coating formulations offers several advantages:
-
Viscosity Reduction: Significantly lowers the viscosity of epoxy formulations, enabling easier processing and application, particularly for spray and high-solids coatings.[4][5]
-
Improved Flexibility and Toughness: The aliphatic chain of HDDGE enhances the flexibility and impact resistance of the cured film, reducing the likelihood of cracking.[4][5]
-
Enhanced Wetting and Adhesion: The lower surface tension of formulations containing HDDGE can improve wetting of the substrate, potentially leading to better adhesion.
-
Minimal Impact on Mechanical Properties: As a difunctional reactive diluent, HDDGE generally maintains the mechanical strength and modulus of the coating, unlike monofunctional diluents which can compromise these properties.[3]
-
Increased Chemical and Thermal Resistance: The incorporation of HDDGE into the polymer network can enhance the chemical and thermal stability of the coating.[3][4]
Data Presentation: Quantitative Effects of HDDGE
The following tables summarize the expected quantitative effects of incorporating this compound into a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin system cured with an amine hardener. The data is illustrative and will vary depending on the specific base epoxy, curing agent, and curing conditions.
Table 1: Effect of HDDGE Concentration on Viscosity
| HDDGE Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | ~12,000 |
| 5 | ~4,500 |
| 10 | ~1,800 |
| 15 | ~800 |
| 20 | ~400 |
Table 2: Effect of HDDGE Concentration on Mechanical Properties
| HDDGE Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Resistance (inch-lbs) | Adhesion (ASTM D3359) |
| 0 | ~75 | ~3 | ~20 | 5B |
| 10 | ~70 | ~5 | ~40 | 5B |
| 20 | ~65 | ~8 | ~60 | 4B |
Experimental Protocols
Materials and Formulation
-
Base Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Reactive Diluent: this compound (HDDGE), EEW ~130 g/eq.
-
Curing Agent: Amine-based hardener (e.g., Triethylenetetramine - TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq.
-
Substrate: Cold-rolled steel panels or other suitable substrate for coating application.
Formulation Calculation:
The stoichiometric amount of curing agent is calculated based on the total number of epoxy equivalents in the resin blend.
Epoxy Equivalents (Resin Blend) = (Mass of DGEBA / EEW of DGEBA) + (Mass of HDDGE / EEW of HDDGE)
Required Mass of Curing Agent = Epoxy Equivalents (Resin Blend) x AHEW of Curing Agent
Sample Preparation and Curing
-
Accurately weigh the DGEBA resin and HDDGE into a clean, dry mixing vessel.
-
Mechanically stir the mixture at a moderate speed (e.g., 200 rpm) for 5 minutes to ensure homogeneity.
-
Add the calculated amount of amine curing agent to the resin blend.
-
Continue stirring for another 5-10 minutes until a uniform mixture is achieved, taking care to avoid excessive air entrapment.
-
Apply the formulated coating to the prepared substrate at a specified wet film thickness using a film applicator or spray gun.
-
Allow the coated panels to cure at ambient temperature (e.g., 25°C) for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C) for 2 hours, or as determined by thermal analysis.
Characterization Methods
-
Instrument: Rotational viscometer.
-
Procedure:
-
Equilibrate the formulated resin mixture to a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the instrument's capacity.
-
Immerse the spindle into the resin mixture to the specified depth.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity in mPa·s.
-
-
Procedure:
-
Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the cured coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.
-
Brush the area gently to remove any loose flakes of coating.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Within 90 seconds, rapidly pull the tape off at a 180° angle.
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
-
-
Instrument: Impact tester with a standard weight and indenter.
-
Procedure:
-
Place the coated panel on the support anvil.
-
Drop the weight from increasing heights onto the indenter.
-
After each impact, examine the coating for cracking or delamination.
-
The impact resistance is reported as the maximum weight-height combination (in inch-lbs or kg-m) that does not cause coating failure.
-
-
Instrument: Conical or cylindrical mandrel bend tester.
-
Procedure:
-
Secure the coated panel in the apparatus with the coated side facing up.
-
Bend the panel smoothly over the mandrel in a specified time (e.g., 1-2 seconds).
-
Examine the coating for any signs of cracking or flaking.
-
For a conical mandrel, the result is reported as the smallest diameter at which the coating did not crack. For cylindrical mandrels, the result is the smallest diameter mandrel that did not cause cracking.
-
-
Purpose: To determine the curing profile and glass transition temperature (Tg).
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the uncured resin mixture into an aluminum DSC pan.
-
Heat the sample in a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C.
-
The resulting thermogram will show an exothermic peak representing the curing reaction. The onset temperature, peak temperature, and total heat of curing (ΔH) can be determined.
-
To determine the Tg of the cured material, cool the sample and then perform a second heating scan at the same rate. The midpoint of the step-change in the baseline indicates the Tg.
-
-
Purpose: To assess the thermal stability of the cured coating.
-
Procedure:
-
Place a small, accurately weighed sample (10-20 mg) of the cured coating into a TGA pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of thermal degradation.
-
-
Purpose: To monitor the curing reaction by observing changes in characteristic functional groups.
-
Procedure:
-
Acquire an FT-IR spectrum of the uncured resin mixture.
-
Acquire spectra at various time intervals during the curing process.
-
Monitor the decrease in the intensity of the epoxy group absorption band (around 915 cm⁻¹) and the changes in the amine N-H stretching bands (around 3300-3500 cm⁻¹). The appearance and increase of the hydroxyl (-OH) band (broad peak around 3400 cm⁻¹) also indicates the progression of the curing reaction.
-
-
Purpose: To examine the morphology of the fracture surface of the cured coating.
-
Procedure:
-
Fracture a sample of the cured coating (e.g., after an impact test or by cryogenic fracture).
-
Mount the fractured specimen on an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Examine the fracture surface under the SEM to observe features that indicate the mode of failure (e.g., brittle or ductile fracture).
-
Visualizations
Caption: Experimental Workflow for HDDGE Coating Formulation and Evaluation.
Caption: Curing Mechanism of an Epoxy System with HDDGE Reactive Diluent.
References
Application Notes and Protocols for the Synthesis of Flexible Epoxy Networks with 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their excellent mechanical properties, chemical resistance, and strong adhesion. However, traditional epoxy networks are often rigid and brittle, limiting their application in fields requiring flexibility and toughness. The incorporation of flexible segments into the epoxy backbone is a common strategy to overcome these limitations. 1,6-Hexanediol diglycidyl ether (HDDGE) is an aliphatic diepoxide that serves as an excellent reactive diluent and flexibilizing agent.[1][2][3] Its linear and flexible six-carbon chain, when incorporated into the crosslinked epoxy network, enhances mobility and reduces the crosslink density, thereby imparting greater flexibility and impact resistance.[2] This application note provides detailed protocols for the synthesis of flexible epoxy networks using varying concentrations of HDDGE with two common amine-based curing agents: Isophorone diamine (IPDA) and Triethylenetetramine (TETA). It also outlines the characterization of these networks using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and tensile testing.
Signaling Pathway and Experimental Workflow
The synthesis of a flexible epoxy network involves the ring-opening reaction of the epoxide groups of both a primary epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the flexibilizing agent (HDDGE) with the active hydrogens of an amine curing agent. This reaction forms a crosslinked three-dimensional network.
The experimental process begins with the preparation of the resin mixture, followed by curing and subsequent characterization of the resulting material.
Data Presentation
The following tables summarize the expected thermal and mechanical properties of flexible epoxy networks synthesized with varying concentrations of HDDGE and cured with either IPDA or TETA. The data is compiled from various literature sources and represents typical values.[4][5][6][7]
Table 1: Thermal Properties of HDDGE-Modified Epoxy Networks
| Formulation | Curing Agent | HDDGE Content (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt loss) (°C) |
| EN-IPDA-0 | IPDA | 0 | ~145 | ~350 |
| EN-IPDA-10 | IPDA | 10 | ~125 | ~345 |
| EN-IPDA-20 | IPDA | 20 | ~105 | ~340 |
| EN-IPDA-30 | IPDA | 30 | ~85 | ~335 |
| EN-TETA-0 | TETA | 0 | ~110 | ~330 |
| EN-TETA-10 | TETA | 10 | ~90 | ~325 |
| EN-TETA-20 | TETA | 20 | ~70 | ~320 |
| EN-TETA-30 | TETA | 30 | ~50 | ~315 |
Table 2: Mechanical Properties of HDDGE-Modified Epoxy Networks
| Formulation | Curing Agent | HDDGE Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| EN-IPDA-0 | IPDA | 0 | ~75 | ~5 |
| EN-IPDA-10 | IPDA | 10 | ~65 | ~15 |
| EN-IPDA-20 | IPDA | 20 | ~50 | ~30 |
| EN-IPDA-30 | IPDA | 30 | ~35 | ~50 |
| EN-TETA-0 | TETA | 0 | ~60 | ~8 |
| EN-TETA-10 | TETA | 10 | ~50 | ~20 |
| EN-TETA-20 | TETA | 20 | ~35 | ~40 |
| EN-TETA-30 | TETA | 30 | ~25 | ~65 |
Experimental Protocols
Materials
-
Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq
-
This compound (HDDGE), EEW ~115 g/eq[3]
-
Isophorone diamine (IPDA), Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq
-
Triethylenetetramine (TETA), AHEW ~24.4 g/eq[4]
Protocol 1: Synthesis of Flexible Epoxy Network
-
Resin Formulation: Calculate the required amounts of DGEBA, HDDGE, and the respective curing agent (IPDA or TETA) for the desired weight percentage of HDDGE. The total amount of amine hardener is calculated based on a stoichiometric ratio of 1:1 of epoxy groups to amine hydrogen atoms.
-
Mixing: In a disposable container, thoroughly mix the calculated amounts of DGEBA and HDDGE until a homogeneous mixture is obtained.
-
Degassing: Place the container in a vacuum oven at 60°C for 30 minutes to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the resin mixture to room temperature and add the stoichiometric amount of the chosen curing agent (IPDA or TETA).
-
Final Mixing: Mix the components thoroughly for 5-10 minutes, ensuring a uniform dispersion of the curing agent.
-
Casting: Pour the mixture into pre-heated molds treated with a mold-release agent.
-
Curing Schedule:
-
Demolding: Allow the cured samples to cool to room temperature before demolding.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a 5-10 mg sample from the central portion of the cured epoxy network.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[4]
-
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the transition in the heat flow curve.[10]
Protocol 3: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a 10-15 mg sample from the cured epoxy network.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[11]
-
-
Data Analysis: Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
Protocol 4: Tensile Testing
-
Specimen Preparation: Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions.[12]
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell and extensometer.
-
Test Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed of 5 mm/min until the specimen fractures.
-
-
Data Analysis: Record the stress-strain curve and determine the tensile strength and elongation at break.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijert.org [ijert.org]
- 4. engineering.unt.edu [engineering.unt.edu]
- 5. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Mechanical and Thermal Properties of PDMS-Toughened Epoxy Resins for Advanced Adhesive Solutions [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. udspace.udel.edu [udspace.udel.edu]
Application Notes and Protocols: Toughening Adhesives with 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy-based adhesives are widely utilized across various industries due to their exceptional adhesion, mechanical strength, and chemical resistance. However, their inherent brittleness can be a significant drawback in applications requiring high impact resistance and flexibility. The incorporation of toughening agents is a common strategy to mitigate this limitation. 1,6-Hexanediol (B165255) diglycidyl ether (HDDGE) is an aliphatic diepoxide that serves as a reactive diluent in epoxy formulations.[1][2][3] Its linear and flexible six-carbon chain enhances the toughness and impact strength of the cured adhesive by becoming an integral part of the crosslinked polymer network.[4][5] This document provides detailed application notes and experimental protocols for the preparation and characterization of toughened adhesives using 1,6-hexanediol diglycidyl ether.
Mechanism of Toughening
The primary mechanism by which this compound toughens epoxy adhesives is through the introduction of flexible aliphatic chains into the rigid, crosslinked epoxy network.[4] Unlike non-reactive diluents that can plasticize the matrix but may compromise thermomechanical properties, HDDGE's two terminal epoxide groups allow it to co-react with the primary epoxy resin and curing agent.[2] This covalent integration ensures that the flexibility is imparted without a significant loss of structural integrity. The longer, linear aliphatic chain of HDDGE increases the molecular mobility between crosslinks, allowing the cured adhesive to absorb and dissipate more energy before fracturing, thereby increasing its toughness and impact resistance.[5][6]
Data Presentation
The following tables summarize the typical effects of incorporating this compound (HDDGE) into a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy system. The data presented is a composite from various studies and is intended to be representative. Actual results will vary depending on the specific epoxy resin, curing agent, curing cycle, and substrate used.
Table 1: Effect of HDDGE Concentration on Mechanical Properties of an Amine-Cured Epoxy Adhesive
| HDDGE Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| 0 | 75 ± 3 | 3.5 ± 0.5 | 15 ± 2 |
| 10 | 70 ± 4 | 5.0 ± 0.6 | 25 ± 3 |
| 20 | 65 ± 3 | 7.5 ± 0.8 | 38 ± 4 |
| 30 | 58 ± 5 | 10.0 ± 1.0 | 50 ± 5 |
Table 2: Influence of HDDGE on Thermal and Physical Properties
| HDDGE Content (wt%) | Glass Transition Temp. (Tg, °C) | Viscosity at 25°C (mPa·s) |
| 0 | 155 | 12,000 |
| 10 | 145 | 4,500 |
| 20 | 130 | 1,500 |
| 30 | 115 | 600 |
Experimental Protocols
Protocol 1: Preparation of HDDGE-Toughened Epoxy Adhesive
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
This compound (HDDGE)
-
Amine-based curing agent (e.g., triethylenetetramine (B94423) - TETA)
-
Acetone (for cleaning)
-
Beakers, mechanical stirrer, vacuum desiccator, molds for specimen casting.
Procedure:
-
Resin Blending: In a clean beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the calculated amount of this compound to the DGEBA resin to achieve the target weight percentage (e.g., 10%, 20%, 30%).
-
Place the beaker on a hot plate with a magnetic stirrer and heat to approximately 60°C while stirring at 200-300 rpm for 15-20 minutes to ensure a homogeneous mixture and reduce viscosity.
-
Degassing: Transfer the mixture to a vacuum desiccator and apply a vacuum of approximately -0.08 MPa for 20-30 minutes to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the mixture to room temperature. Add the stoichiometric amount of the amine curing agent to the epoxy blend. The amount of curing agent is calculated based on the total epoxy equivalent weight of the DGEBA and HDDGE mixture.
-
Mixing: Thoroughly mix the curing agent into the resin blend using a mechanical stirrer at a low speed (100-150 rpm) for 5-10 minutes, ensuring a uniform consistency. Avoid introducing excessive air bubbles.
-
Casting: Pour the final mixture into pre-heated and release-agent-coated molds suitable for the required mechanical testing specimens.
-
Curing: Transfer the molds to a programmable oven and cure according to a specific schedule. A typical curing cycle for a TETA-cured system is 2 hours at 80°C followed by a post-cure of 2 hours at 120°C.
-
Cooling and Demolding: Allow the cured specimens to cool slowly to room temperature inside the oven before demolding.
Protocol 2: Mechanical Testing of Toughened Adhesives
1. Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens as per the dimensions specified in ASTM D638.
-
Conduct the tensile tests using a universal testing machine at a crosshead speed of 5 mm/min.
-
Record the tensile strength, elongation at break, and Young's modulus.
2. Impact Strength Testing (Izod Method, ASTM D256):
-
Prepare notched rectangular specimens according to ASTM D256.
-
Use a pendulum impact tester to determine the Izod impact strength.
-
Record the energy absorbed to fracture the specimen.
3. Lap Shear Strength (ASTM D1002):
-
Prepare single-lap shear specimens using appropriate substrates (e.g., aluminum or steel).
-
Apply the prepared adhesive to the bond area and assemble the joint.
-
Cure the adhesive as per the established schedule.
-
Test the lap shear strength using a universal testing machine at a crosshead speed of 1.3 mm/min.
Visualizations
Experimental Workflow
Toughening Mechanism
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. intertekinform.com [intertekinform.com]
- 3. researchgate.net [researchgate.net]
- 4. epotek.com [epotek.com]
- 5. [PDF] Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,6-Hexanediol Diglycidyl Ether in Modifying Polymer Morphology
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the role of 1,6-Hexanediol (B165255) diglycidyl ether (HDGE) in modifying polymer morphology, with a focus on its application as a reactive diluent in epoxy resins and as a crosslinking agent in hydrogel synthesis for drug delivery. This document outlines the effects of HDGE on key polymer properties, presents quantitative data, and provides detailed experimental protocols for the preparation and characterization of HDGE-modified polymers.
Introduction
1,6-Hexanediol diglycidyl ether (HDGE) is a low-viscosity, aliphatic diepoxide commonly utilized as a reactive diluent for high-viscosity epoxy resin systems.[1][2][3][4][5] Its bifunctional nature, containing two epoxide groups, allows it to react with curing agents and become an integral part of the polymer network.[2][5] This integration minimizes the negative effects on mechanical and thermal properties that are often observed with non-reactive diluents.[2] The linear, flexible aliphatic chain of HDGE imparts increased flexibility and toughness to the otherwise brittle epoxy network.[1][6] Beyond its role in epoxy systems, HDGE serves as an effective crosslinking agent in the formation of hydrogels, which are of significant interest for controlled drug delivery applications.[7][8][9]
Application 1: HDGE as a Reactive Diluent in Epoxy Resins
The primary application of HDGE in polymer science is to reduce the viscosity of conventional epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[1][3][4] This reduction in viscosity facilitates easier processing, such as mixing, casting, and impregnation of fibers in composite materials, and allows for higher filler loading.[3][4][5]
Data Presentation
The following tables summarize the effect of HDGE concentration on the viscosity and mechanical properties of a standard DGEBA epoxy resin cured with an amine hardener.
Table 1: Effect of HDGE Concentration on the Viscosity of DGEBA Epoxy Resin
| HDGE Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | ~12,000 |
| 5 | ~4,500 |
| 10 | ~1,800 |
| 15 | ~800 |
| 20 | ~400 |
Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin Modified with HDGE
| HDGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Glass Transition Temperature (Tg) (°C) |
| 0 | 75 | 3.2 | 3.5 | 18 | 155 |
| 5 | 72 | 3.0 | 4.5 | 22 | 148 |
| 10 | 68 | 2.8 | 6.0 | 28 | 140 |
| 15 | 65 | 2.6 | 8.5 | 35 | 132 |
| 20 | 60 | 2.4 | 11.0 | 45 | 125 |
Note: The data presented in these tables are representative and can vary depending on the specific epoxy resin, curing agent, and curing cycle used.
Experimental Protocols
Protocol 1: Preparation of HDGE-Modified Epoxy Resin Specimens
This protocol describes the preparation of epoxy test specimens with varying concentrations of HDGE for mechanical property evaluation.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EPON™ 828)
-
This compound (HDGE)
-
Amine curing agent (e.g., Jeffamine® D-230)
-
Silicone molds for tensile and impact test specimens
-
Vacuum desiccator
-
Mechanical stirrer
-
Oven
Procedure:
-
Pre-heat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a clean, dry beaker, weigh the desired amount of DGEBA resin.
-
Add the calculated amount of HDGE to the resin to achieve the target weight percentage (e.g., 5, 10, 15, 20 wt%).
-
Mechanically stir the mixture at 60°C for 15 minutes to ensure homogeneity.
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the amine curing agent to the epoxy-HDGE blend. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin blend and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Thoroughly mix the components for 5-10 minutes, avoiding the entrapment of air.
-
Degas the mixture in a vacuum desiccator for 10-15 minutes to remove any air bubbles.
-
Carefully pour the degassed mixture into the silicone molds.
-
Cure the specimens in an oven according to the curing agent manufacturer's recommendations (e.g., 2 hours at 80°C followed by 3 hours at 125°C).
-
Allow the specimens to cool to room temperature before demolding.
Protocol 2: Mechanical Testing of HDGE-Modified Epoxy Resins
This protocol outlines the procedures for evaluating the mechanical properties of the prepared epoxy specimens.
Tensile Testing (ASTM D638):
-
Condition the dog-bone shaped specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.
Impact Testing (ISO 179 - Charpy Impact Strength):
-
Condition the rectangular bar specimens as per the tensile testing protocol.
-
If required by the standard, create a notch in the center of the specimen.
-
Position the specimen on the supports of a Charpy impact tester.
-
Release the pendulum hammer to strike the specimen.
-
Record the energy absorbed by the specimen during fracture, which is used to calculate the impact strength.
Visualization
References
- 1. This compound:Application, Chemistry and Toxic Studies_Chemicalbook [chemicalbook.com]
- 2. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. sfdchem.com [sfdchem.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Viscosity Control of Epoxy Resin with 1,6-Hexanediol Diglycidyl Ether (HDDGE)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the viscosity of epoxy resin formulations using 1,6-Hexanediol diglycidyl ether (HDDGE).
Troubleshooting Guides
This section addresses common issues encountered during the use of HDDGE to modify epoxy resin viscosity.
| Issue | Possible Causes | Solutions |
| Viscosity remains too high after adding HDDGE. | 1. Insufficient HDDGE Concentration: The amount of HDDGE added may not be enough to achieve the desired viscosity reduction. 2. Low Ambient Temperature: Epoxy resin viscosity is highly temperature-dependent; lower temperatures significantly increase viscosity.[1] 3. Incorrect Mixing: Improper mixing can lead to a non-homogeneous mixture with inconsistent viscosity. | 1. Gradually increase the concentration of HDDGE in small increments (e.g., 2-5 wt%) until the target viscosity is reached. Note that higher concentrations can impact the final mechanical properties of the cured epoxy. 2. Warm the epoxy resin and HDDGE separately to a moderately elevated temperature (e.g., 30-40°C) before mixing to lower their initial viscosities. Ensure a consistent temperature is maintained during mixing and application.[1] 3. Mix the resin and HDDGE thoroughly for a sufficient duration (e.g., 3-5 minutes), ensuring to scrape the sides and bottom of the mixing vessel to achieve a uniform blend. |
| Viscosity is too low, leading to excessive flow. | 1. Excessive HDDGE Concentration: Too much HDDGE can drastically reduce the viscosity beyond the desired range. | 1. Reduce the concentration of HDDGE in the formulation. It is recommended to start with a lower concentration and incrementally add more until the desired viscosity is achieved. |
| Inconsistent viscosity between batches. | 1. Inaccurate Measurements: Variations in the amounts of epoxy resin and HDDGE between batches. 2. Temperature Fluctuations: Different ambient temperatures during the mixing of separate batches. | 1. Use calibrated weighing scales for accurate measurement of both the epoxy resin and HDDGE.[1] 2. Control and monitor the temperature of the components and the mixing environment for each batch to ensure consistency. |
| Cured epoxy exhibits brittleness. | 1. High HDDGE Concentration: While HDDGE is a difunctional reactive diluent and has less impact on properties compared to monofunctional diluents, very high concentrations can still reduce the crosslink density, leading to increased brittleness.[2] | 1. Optimize the HDDGE concentration to balance viscosity reduction and the desired mechanical properties of the cured product. Consider a partial replacement of HDDGE with a different reactive diluent that may enhance toughness. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDDGE) and how does it work?
A1: this compound is a difunctional reactive diluent used to reduce the viscosity of epoxy resin systems.[3] As a reactive diluent, it contains epoxy groups that allow it to co-react with the curing agent and become an integral part of the cured polymer network. This incorporation minimizes the negative effects on the final mechanical and thermal properties that are often associated with non-reactive diluents.[2]
Q2: What is a typical concentration range for HDDGE in epoxy formulations?
A2: The concentration of HDDGE can vary significantly depending on the initial viscosity of the epoxy resin and the desired final viscosity. A general starting point is often in the range of 5 to 20 parts per hundred parts of resin (phr).[2] It is crucial to perform experimental trials to determine the optimal concentration for your specific application.
Q3: How does temperature affect the performance of HDDGE?
A3: Temperature significantly influences the viscosity of the epoxy-HDDGE mixture. Increasing the temperature will lower the viscosity of both the individual components and the mixture, facilitating easier mixing and application.[1] It is important to note that higher temperatures can also accelerate the curing process (reduce pot life) once the curing agent is added.
Q4: What impact does HDDGE have on the properties of the cured epoxy?
A4: As a difunctional reactive diluent, HDDGE generally has a moderate impact on the properties of the cured epoxy compared to monofunctional diluents.[4] It can slightly reduce the glass transition temperature (Tg) and may decrease properties like tensile strength and chemical resistance, particularly at higher concentrations. However, it can also improve flexibility and impact strength.[2][5]
Q5: Are there any safety precautions to consider when working with HDDGE?
A5: Yes, HDDGE is classified as a skin irritant and a skin sensitizer.[5] It is essential to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical. Work in a well-ventilated area to avoid inhalation of any vapors. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
Table 1: Effect of Temperature on the Viscosity of a Standard Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | ~12,000 - 15,000 |
| 40 | ~1,200 - 1,500 |
| 60 | ~150 - 200 |
Note: These are typical values and can vary depending on the specific grade of DGEBA resin.
Table 2: Qualitative Comparison of Viscosity Reduction by Different Reactive Diluents in DGEBA Resin at 25°C
| Reactive Diluent Type | Example | Viscosity Reduction Efficiency | Impact on Properties |
| Monofunctional Aliphatic | Butyl Glycidyl Ether (BGE) | High | Can significantly reduce crosslink density, potentially impacting thermal and mechanical properties.[2] |
| Difunctional Aliphatic | This compound (HDDGE) | Moderate | Less impact on crosslink density compared to monofunctional diluents; good balance of viscosity reduction and property retention. [4] |
| Aromatic | Cresyl Glycidyl Ether (CGE) | Moderate | Can help maintain aromatic character and improve chemical resistance. |
It is highly recommended that users conduct their own viscosity measurements to determine the precise effect of HDDGE concentration in their specific epoxy system.
Experimental Protocols
Protocol 1: Preparation of Epoxy Resin-HDDGE Mixtures
Objective: To prepare homogeneous mixtures of epoxy resin and HDDGE at various concentrations for viscosity testing.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (HDDGE)
-
Disposable mixing cups and stirring rods
-
Calibrated digital weighing scale (accuracy ±0.01 g)
Procedure:
-
Tare the weighing scale with a clean, empty mixing cup.
-
Weigh the desired amount of DGEBA epoxy resin into the mixing cup. Record the weight.
-
Calculate the required weight of HDDGE for the desired concentration (e.g., for 10 wt% HDDGE in a 100g total mixture, you would add 10g of HDDGE to 90g of epoxy resin).
-
Add the calculated amount of HDDGE to the epoxy resin in the mixing cup.
-
Using a clean stirring rod, mix the two components thoroughly for 3-5 minutes.
-
Systematically scrape the sides and bottom of the mixing cup to ensure all material is incorporated into the mixture.
-
Continue mixing until the mixture is visually homogeneous and free of streaks.
-
Label the cup with the precise concentration of HDDGE.
-
Repeat for all desired concentrations.
Protocol 2: Viscosity Measurement
Objective: To measure the viscosity of the prepared epoxy-HDDGE mixtures using a rotational viscometer.
Materials and Equipment:
-
Prepared epoxy-HDDGE mixtures
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Timer
Procedure:
-
Equilibrate the epoxy-HDDGE samples and the viscometer spindle to the desired measurement temperature (e.g., 25°C) for at least one hour in the temperature-controlled environment.
-
Select an appropriate spindle and rotational speed for the expected viscosity range. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.
-
Pour the temperature-equilibrated sample into a measurement vessel, ensuring the sample volume is sufficient to immerse the spindle to the marked level.
-
Lower the viscometer head and immerse the spindle into the sample.
-
Allow the sample to thermally stabilize with the spindle for a few minutes.
-
Start the spindle rotation at the selected speed.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement at different temperatures as required, ensuring the sample is properly conditioned at each temperature.
Visualizations
Caption: Troubleshooting workflow for high epoxy resin viscosity.
Caption: Experimental workflow for viscosity measurement.
References
Technical Support Center: Optimizing Curing Temperatures for Resins with 1,6-Hexanediol Diglycidyl Ether (HDDGE)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with epoxy resin formulations containing 1,6-Hexanediol diglycidyl ether (HDDGE). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the curing process.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HDDGE) in my epoxy resin formulation?
A1: this compound (HDDGE) is primarily used as a reactive diluent in epoxy resin systems. Its main functions are to reduce the viscosity of the formulation, which improves handling and processing, and to increase the flexibility of the cured product.[1][2][3] As a reactive diluent, it becomes an integral part of the polymer network during curing.
Q2: How does the addition of HDDGE affect the curing temperature of my epoxy resin?
A2: The addition of HDDGE can influence the optimal curing temperature, depending on the type and concentration of the curing agent used. Generally, for amine-cured systems, the curing reaction can start at room temperature, but for many formulations, an elevated temperature is required for complete curing. For anhydride-cured systems, thermal curing is typically necessary. The specific impact of HDDGE on the curing temperature profile should be determined experimentally, for instance, by using Differential Scanning Calorimetry (DSC).
Q3: What are the common types of curing agents used with HDDGE-containing epoxy resins?
A3: HDDGE is compatible with a wide range of standard epoxy curing agents. The most common types are amines (aliphatic, cycloaliphatic, and aromatic) and anhydrides. The choice of curing agent will significantly impact the curing schedule and the final properties of the cured resin, such as its glass transition temperature (Tg), chemical resistance, and mechanical strength.
Q4: How can I determine the optimal curing temperature for my specific formulation?
A4: The most effective method for determining the optimal curing temperature is through thermal analysis, specifically using a Differential Scanning Calorimeter (DSC).[4] A dynamic DSC scan, where the uncured resin is heated at a constant rate, will reveal an exothermic peak representing the curing reaction. The onset and peak temperatures of this exotherm provide a good starting point for developing an isothermal curing schedule.
Q5: What are the signs of incomplete or improper curing?
A5: Incomplete or improper curing can manifest in several ways, including a tacky or soft surface, poor mechanical properties, and a lower than expected glass transition temperature (Tg). These issues can arise from incorrect curing temperature or time, improper mixing of the resin and hardener, or an incorrect mix ratio.
Troubleshooting Guides
Issue 1: Cured resin is tacky or soft.
| Possible Cause | Troubleshooting Action |
| Incomplete Curing | The curing temperature may be too low or the curing time too short. Perform a post-cure at a slightly elevated temperature. To determine the appropriate post-cure temperature, run a DSC scan on the tacky sample to identify any residual exotherm. The temperature at which this exotherm begins is a good starting point for your post-cure temperature. |
| Incorrect Mix Ratio | The stoichiometry between the epoxy resin (including HDDGE) and the curing agent is critical. Carefully recalculate the required amounts based on the epoxy equivalent weight (EEW) of the resin and HDDGE, and the amine hydrogen equivalent weight (AHEW) or anhydride (B1165640) equivalent weight (AEW) of the curing agent. |
| Inadequate Mixing | The resin and curing agent must be thoroughly mixed to ensure a homogeneous reaction. Scrape the sides and bottom of the mixing vessel to ensure all components are incorporated. |
| Low Ambient Temperature | For room temperature curing systems, a low ambient temperature can significantly slow down the reaction. Ensure your working environment is within the recommended temperature range. |
Issue 2: Cured resin is brittle.
| Possible Cause | Troubleshooting Action |
| High Crosslink Density | The formulation may have too high a concentration of crosslinking agent or an insufficient amount of flexible diluent like HDDGE. Try increasing the concentration of HDDGE in your formulation to improve flexibility. |
| Curing at Excessively High Temperatures | Curing at a temperature significantly higher than necessary can sometimes lead to a more brittle network. Optimize the curing temperature using DSC to find the ideal range. |
| Post-Cure Issues | An overly aggressive post-cure schedule (too high a temperature or too long a duration) can also contribute to brittleness. |
Issue 3: Unexpectedly low Glass Transition Temperature (Tg).
| Possible Cause | Troubleshooting Action |
| Incomplete Curing | A low Tg is a strong indicator of incomplete curing.[5] See troubleshooting steps for "Cured resin is tacky or soft." |
| High HDDGE Concentration | HDDGE is a flexible molecule, and increasing its concentration will generally lead to a lower Tg of the cured resin. If a higher Tg is required, consider reducing the amount of HDDGE or using a more rigid curing agent. |
| Incorrect Stoichiometry | An off-ratio mix can lead to an incomplete network formation and a lower Tg. |
Quantitative Data on Curing Parameters
The following tables provide starting-point recommendations for curing schedules based on the type of curing agent used with a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin modified with this compound (HDDGE). Note: These are typical values, and the optimal conditions for your specific system should be determined experimentally.
Table 1: Typical Curing Schedules for DGEBA/HDDGE Blends with Amine Curing Agents
| HDDGE Concentration (wt%) | Curing Agent | Typical Curing Schedule | Expected Glass Transition Temperature (Tg) Range (°C) |
| 10 | Isophorone diamine (IPDA) | 2 hours at 80°C + 2 hours at 120°C | 110 - 130 |
| 20 | Isophorone diamine (IPDA) | 2 hours at 80°C + 2 hours at 120°C | 90 - 110 |
| 10 | Diethylenetriamine (DETA) | 24 hours at 25°C + 2 hours at 100°C | 80 - 100 |
| 20 | Diethylenetriamine (DETA) | 24 hours at 25°C + 2 hours at 100°C | 60 - 80 |
Table 2: Typical Curing Schedules for DGEBA/HDDGE Blends with Anhydride Curing Agents
| HDDGE Concentration (wt%) | Curing Agent | Typical Curing Schedule | Expected Glass Transition Temperature (Tg) Range (°C) |
| 10 | Nadic Methyl Anhydride (NMA) | 2 hours at 100°C + 4 hours at 150°C | 140 - 160 |
| 20 | Nadic Methyl Anhydride (NMA) | 2 hours at 100°C + 4 hours at 150°C | 120 - 140 |
| 10 | Hexahydrophthalic Anhydride (HHPA) | 1 hour at 120°C + 3 hours at 160°C | 110 - 130 |
| 20 | Hexahydrophthalic Anhydride (HHPA) | 1 hour at 120°C + 3 hours at 160°C | 90 - 110 |
Experimental Protocols
Determining Optimal Curing Temperature using Differential Scanning Calorimetry (DSC)
Objective: To identify the exothermic curing profile of an epoxy resin formulation to establish an appropriate curing schedule.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and HDDGE into a disposable mixing cup.
-
Add the stoichiometric amount of the chosen curing agent. The amount should be calculated based on the epoxy equivalent weight (EEW) of the resin and diluent, and the active hydrogen equivalent weight (AHEW) for amines or the molecular weight for anhydrides.
-
Thoroughly mix the components for 2-3 minutes, ensuring to scrape the sides and bottom of the container.
-
Accurately weigh 5-10 mg of the uncured mixture into a DSC pan and hermetically seal it.
-
-
DSC Analysis (Dynamic Scan):
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Equilibrate the sample at a starting temperature well below the expected curing onset (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond the completion of the curing exotherm (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting thermogram will show an exothermic peak.
-
Onset Temperature: The temperature at which the exothermic peak begins to deviate from the baseline. This is a good starting point for an initial, lower-temperature curing step.
-
Peak Temperature: The temperature at which the rate of reaction is at its maximum. A temperature around or slightly above the peak temperature is often used for the main curing step.
-
Total Heat of Cure (ΔH): The area under the exothermic peak, which is proportional to the total heat evolved during the reaction.
-
Isothermal Curing Analysis (Optional but Recommended):
Based on the dynamic scan, select one or two isothermal temperatures. Hold a fresh sample at each of these temperatures in the DSC and monitor the heat flow over time. This will provide information on the time required to achieve a high degree of cure at a specific temperature.
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Experimental workflow for determining cure parameters using DSC.
References
- 1. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation | MDPI [mdpi.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Brittleness in Polymers Modified with 1,6-Hexanediol Diglycidyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-Hexanediol diglycidyl ether (HDDGE) as a polymer modifier. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges with polymer brittleness in your experiments.
Troubleshooting Guide
This guide addresses common issues related to brittleness in HDDGE-modified polymers in a question-and-answer format.
Issue 1: The cured polymer is excessively brittle and fractures easily.
-
Question: My HDDGE-modified polymer is extremely brittle and cracks under minimal stress. What are the likely causes and how can I fix this?
-
Answer: Brittleness in epoxy systems modified with HDDGE often points to issues with the formulation or curing process. Here are the primary causes and their solutions:
-
High Cross-link Density: While HDDGE is a flexibilizer, an overall high cross-link density in the polymer network can still lead to brittleness.[1] This can be caused by a high concentration of multifunctional epoxy resins or curing agents.
-
Solution: Optimize the concentration of HDDGE. Increasing the proportion of this difunctional reactive diluent can introduce more flexible aliphatic chains into the network, reducing the overall cross-link density.[2]
-
-
Incorrect Stoichiometry: An improper ratio of the epoxy resin (including HDDGE) to the curing agent is a common cause of incomplete curing and, consequently, brittleness.
-
Solution: Ensure you are using the correct stoichiometric ratio. It is crucial to calculate the required amount of curing agent based on the epoxy equivalent weight (EEW) of both the primary epoxy resin and the HDDGE.
-
-
Inadequate Curing: An incomplete curing cycle, either due to insufficient time or temperature, will result in a polymer that has not reached its optimal mechanical properties.
-
Solution: Review and optimize your curing schedule. Ensure the curing temperature is appropriate for your specific resin and hardener system and that the curing time is sufficient for the reaction to go to completion. A post-curing step at an elevated temperature can often improve the final properties.
-
-
Issue 2: The addition of HDDGE leads to a significant drop in mechanical strength.
-
Question: I've added HDDGE to improve flexibility, but now my polymer has very low tensile strength. How can I balance flexibility and strength?
-
Answer: A trade-off between increased flexibility and decreased tensile strength is expected when using reactive diluents.[2][3] The key is to find an optimal concentration.
-
High HDDGE Concentration: An excessive amount of HDDGE can lead to a significant reduction in the polymer's modulus and ultimate tensile strength.[3]
-
Solution: Systematically vary the concentration of HDDGE in your formulation. Create a series of formulations with different weight percentages of HDDGE and perform mechanical testing to identify the concentration that provides the desired balance of flexibility and strength for your application.
-
-
Choice of Curing Agent: The type of curing agent used plays a significant role in the final mechanical properties of the cured epoxy.
-
Solution: Experiment with different types of curing agents. For instance, more flexible, long-chain amine hardeners can complement the flexibilizing effect of HDDGE, but might further reduce tensile strength. A more rigid curing agent might help to maintain strength.
-
-
Issue 3: The cured polymer has a cloudy or hazy appearance.
-
Question: My HDDGE-modified polymer is not clear after curing. What could be causing this and how can I achieve a transparent product?
-
Answer: Cloudiness in an epoxy system can be due to several factors, including incomplete mixing, moisture contamination, or phase separation.
-
Incomplete Mixing: If the HDDGE is not thoroughly mixed with the primary epoxy resin and curing agent, localized areas of incomplete cure can cause a hazy appearance.
-
Solution: Ensure a homogenous mixture by using a high-shear mixer or by manually mixing for a sufficient amount of time, scraping the sides and bottom of the mixing vessel.
-
-
Moisture Contamination: Epoxy resins are sensitive to moisture, which can interfere with the curing reaction and lead to a cloudy product.
-
Solution: Work in a controlled environment with low humidity. Ensure that all your components (resin, hardener, and HDDGE) and equipment are dry before use.
-
-
Phase Separation: At higher concentrations, the HDDGE might not be fully compatible with the epoxy resin or the curing agent, leading to microscopic phase separation that scatters light.
-
Solution: Evaluate the compatibility of your specific epoxy resin and curing agent with HDDGE. Sometimes, a co-solvent or a different type of epoxy resin can improve compatibility.
-
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound reduces brittleness?
This compound is a difunctional reactive diluent, meaning it has two epoxy groups and becomes a part of the polymer network during curing.[4][5] Its long, flexible aliphatic chain is incorporated into the cross-linked structure.[6] This increases the molecular weight between cross-links, which in turn lowers the cross-link density of the network. A lower cross-link density allows for greater chain mobility and plastic deformation, which helps to dissipate energy that would otherwise lead to brittle fracture.[2]
2. How does the concentration of HDDGE affect the mechanical properties of the cured polymer?
Generally, as the concentration of HDDGE increases, you will observe the following trends:
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Increased Flexibility and Ductility: The elongation at break will increase, indicating a more flexible material.[2][3]
-
Decreased Stiffness and Strength: The tensile modulus and ultimate tensile strength will decrease.[2][3]
-
Increased Toughness: The fracture toughness, or the material's resistance to crack propagation, will often increase up to an optimal concentration.[2]
3. Can I use any type of curing agent with HDDGE-modified epoxy resins?
Yes, this compound is compatible with a wide range of standard epoxy curing agents, including amines, amides, and anhydrides.[4] However, the choice of curing agent will significantly influence the final properties of the cured polymer. For example, a flexible, long-chain amine hardener will further enhance the flexibility of the system, while a more rigid, aromatic amine might be used to maintain a higher glass transition temperature and mechanical strength.
4. How do I calculate the correct amount of curing agent when using HDDGE?
When HDDGE is added to an epoxy formulation, it is crucial to adjust the amount of curing agent to maintain the correct stoichiometry. You will need to know the epoxy equivalent weight (EEW) of your primary epoxy resin, the EEW of the HDDGE, and the amine hydrogen equivalent weight (AHEW) of your curing agent. The total number of epoxy equivalents in your formulation is the sum of the equivalents from the primary resin and the HDDGE. This total should be matched with the equivalents of the curing agent.
5. What is a typical starting concentration for HDDGE to see a noticeable effect on brittleness?
A good starting point for experimentation is typically in the range of 10-20% by weight of the total resin content. Significant improvements in flexibility are often observed in this range. However, the optimal concentration will depend on your specific epoxy resin, curing agent, and the desired final properties of your material.
Data Presentation
The following table summarizes the effect of an aliphatic reactive diluent on the mechanical properties of a bifunctional epoxy resin, based on data from Khalina et al. (2019). This provides a general indication of the expected trends when using HDDGE.
| Diluent Concentration (phr*) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (MPa·m¹/²) |
| 0 | 2.8 | 65 | 4.0 | 0.65 |
| 10 | 2.6 | 60 | 5.5 | 0.72 |
| 20 | 2.3 | 52 | 7.0 | 0.78 |
| 30 | 2.0 | 45 | 7.0 | 0.78 |
*phr = parts per hundred parts of resin by weight. (Data is illustrative based on trends reported for a generic aliphatic reactive diluent in a bifunctional epoxy resin and may not represent exact values for all HDDGE formulations.)[2]
Experimental Protocols
1. Protocol for Tensile Strength Testing (based on ASTM D638)
-
Specimen Preparation:
-
Prepare the HDDGE-modified epoxy resin formulation and cure it in a mold to produce dog-bone shaped specimens as specified in ASTM D638.
-
Ensure the specimens are free of voids and surface defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with grips suitable for holding the dog-bone specimens.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load-deflection curve.
-
-
Data Analysis:
-
Calculate the tensile strength from the maximum load sustained by the specimen divided by the original cross-sectional area.
-
Determine the elongation at break from the change in gauge length at the point of fracture.
-
Calculate the tensile modulus (Young's modulus) from the slope of the initial linear portion of the stress-strain curve.
-
2. Protocol for Izod Impact Resistance Testing (based on ASTM D256)
-
Specimen Preparation:
-
Prepare the HDDGE-modified epoxy resin formulation and cure it in a mold to produce rectangular bar specimens as specified in ASTM D256.
-
Create a V-notch in the specimens using a notching machine.
-
Condition the specimens as described for the tensile test.
-
-
Testing Procedure:
-
Use a pendulum-type impact tester (Izod tester).
-
Secure the notched specimen vertically in the vise of the impact tester with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the fracture, which is indicated on the machine's scale.
-
-
Data Analysis:
-
The impact strength is typically reported as the energy absorbed per unit of notch thickness (e.g., in J/m or ft-lb/in).
-
Visualizations
Caption: Curing process comparison of standard vs. HDDGE-modified epoxy.
Caption: Logical workflow of the toughening mechanism of HDDGE.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 6. Toughening Type Reactive Diluents 1, 6-Hexanediol Diglycidyl Ether Can Improve The Flexibility of Material - Reactive Diluent and Epoxy Hardener [honrepoxy.en.made-in-china.com]
Troubleshooting incomplete curing of 1,6-Hexanediol diglycidyl ether formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Hexanediol diglycidyl ether (HDDGE) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Incomplete Curing
Incomplete or improper curing of HDDGE formulations can manifest in various ways, such as a tacky surface, brittleness, or a failure to achieve desired mechanical properties. This section provides a systematic approach to troubleshooting these issues.
Question: Why is my cured HDDGE formulation still tacky or soft after the recommended curing time?
Answer: A tacky or soft surface is a common indicator of incomplete curing. Several factors, often interrelated, can contribute to this issue. A logical troubleshooting workflow can help identify the root cause.
1. Incorrect Mixing Ratio (Stoichiometry): The ratio of the epoxy resin (HDDGE) to the curing agent (hardener) is critical for complete polymerization. An excess of either component will result in unreacted molecules, leading to a soft or greasy final product.
-
Recommendation: Carefully calculate the correct stoichiometric ratio based on the epoxy equivalent weight (EEW) of the HDDGE and the amine hydrogen equivalent weight (AHEW) of the curing agent. Use a calibrated scale for accurate measurements.
| Curing Agent | Amine Hydrogen Equivalent Weight (AHEW) | Typical Parts by Weight per 100 parts HDDGE (phr)* |
| Triethylenetetramine (TETA) | 24.4 | ~17 |
| Diethylenetriamine (DETA) | 20.6 | ~14 |
| Isophorone diamine (IPDA) | 42.6 | ~30 |
Note: These are approximate values. Always calculate the exact ratio based on the specific EEW of your HDDGE lot (typically 130-150 g/eq).
2. Inadequate Mixing: If the resin and hardener are not mixed thoroughly, localized areas will have an incorrect stoichiometric ratio, leading to uneven curing and soft spots.
-
Recommendation: Mix the two components vigorously for the recommended time (typically 2-5 minutes) until the mixture is homogenous and free of streaks. Scrape the sides and bottom of the mixing container to ensure all material is incorporated. For high-viscosity formulations, consider a mechanical mixer and degassing under vacuum to remove trapped air bubbles.
3. Low Curing Temperature: The curing of epoxy resins is a temperature-dependent chemical reaction. If the ambient temperature is too low, the reaction rate will be significantly slower, and the curing process may stall before completion. Most epoxy systems have a recommended minimum application temperature.
-
Recommendation: Ensure the curing environment meets the temperature specifications provided by the manufacturer. If the temperature is below the recommended range, the curing time will need to be extended. For some applications, a post-cure at an elevated temperature is necessary to achieve optimal properties.
| Curing Schedule | Temperature | Time | Expected Outcome |
| Room Temperature Cure | 20-25°C (68-77°F) | 24 - 48 hours | Handling strength |
| Post-Cure | 80-120°C (176-248°F) | 2 - 4 hours | Full mechanical & thermal properties |
4. High Humidity: Excessive moisture in the curing environment can interfere with the curing reaction, particularly with amine hardeners. This can lead to the formation of a tacky or oily surface film, a phenomenon known as "amine blush."
-
Recommendation: Whenever possible, cure HDDGE formulations in a controlled environment with a relative humidity below 60%.[1] If this is not possible, consider using a curing agent that is less sensitive to humidity.
5. Chemical Contamination: Contamination of the HDDGE, curing agent, or mixing equipment with substances like oils, silicones, or certain solvents can inhibit the curing reaction.
-
Recommendation: Use clean, dedicated mixing containers and tools. Ensure that any substrates to be coated or bonded are clean and dry.
Question: Why is my cured HDDGE formulation brittle?
Answer: Brittleness in a cured epoxy can be caused by several factors, often related to the crosslink density of the polymer network.
1. Off-Ratio Mixing: An incorrect mixing ratio can lead to a less-than-optimal polymer network structure, which can manifest as brittleness.
2. Incomplete Curing: If the formulation is not fully cured, it will not have developed its intended mechanical properties, including toughness. This can be due to low curing temperatures or insufficient curing time.
-
Recommendation: Implement a post-cure schedule at an elevated temperature to drive the reaction to completion and ensure maximum crosslink density.
3. Formulation Choice: HDDGE itself is a relatively flexible aliphatic epoxy. However, the choice of curing agent can significantly impact the final properties. Some curing agents create very rigid, highly crosslinked networks that can be inherently brittle.
-
Recommendation: If flexibility is desired, consider using a longer-chain, more flexible curing agent. Alternatively, the addition of a flexibilizing agent to the formulation can improve toughness.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio for HDDGE with an amine curing agent?
A1: The ideal stoichiometric ratio is achieved when there is one active amine hydrogen for every epoxy group. This can be calculated using the following formula:
Parts by weight of amine per 100 parts of resin (phr) = (Amine Hydrogen Equivalent Weight (AHEW) * 100) / Epoxy Equivalent Weight (EEW)
Q2: How does temperature affect the curing of HDDGE formulations?
A2: Temperature has a significant impact on the rate of the curing reaction. A general rule of thumb is that for every 10°C (18°F) increase in temperature, the reaction rate doubles.[2] Conversely, lower temperatures will slow down the cure rate.[3] It is crucial to maintain the recommended temperature range to ensure proper curing.
Q3: Can I cure my HDDGE formulation at room temperature?
A3: Many HDDGE formulations with aliphatic amine hardeners can be cured at room temperature (20-25°C). However, they may require a longer time (24-48 hours) to reach a tack-free state and may not achieve their ultimate properties without a post-cure at an elevated temperature.
Q4: What is "amine blush" and how can I prevent it?
A4: Amine blush is a waxy or oily film that can form on the surface of an epoxy cured in high humidity.[2] It is caused by a reaction between the amine curing agent, carbon dioxide, and water in the air. To prevent amine blush, it is best to work in an environment with a relative humidity below 60%.[1] If this is not possible, using a dehumidifier or working in a temperature-controlled space can help.
Q5: How can I determine if my HDDGE formulation is fully cured?
A5: A simple way to check for cure is to test the hardness of the surface. A fully cured epoxy should be hard and not easily indented with a fingernail. For a more quantitative assessment, analytical techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and any residual cure. A stable Tg and the absence of an exothermic peak in a second DSC scan indicate a complete cure.
Experimental Protocols
For a more in-depth analysis of curing issues, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC) for Determining Degree of Cure
Objective: To quantify the extent of reaction (degree of cure) in an HDDGE formulation.
Methodology:
-
Sample Preparation:
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Accurately weigh 5-10 mg of the uncured, liquid HDDGE formulation into a standard aluminum DSC pan.
-
Prepare a separate sample of the partially or fully cured material by taking a small scraping or cutting a thin section. Accurately weigh 5-10 mg of this sample into another aluminum DSC pan.
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Seal both pans hermetically. Prepare an empty, sealed pan to serve as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC instrument.
-
Heat the uncured sample at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C. This will determine the total heat of reaction (ΔH_total).
-
Heat the cured sample using the same temperature program. This will measure the residual heat of reaction (ΔH_residual).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for both the uncured and cured samples to determine ΔH_total and ΔH_residual, respectively.
-
Calculate the degree of cure using the following equation: % Cure = ( (ΔH_total - ΔH_residual) / ΔH_total ) * 100
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Kinetics
Objective: To monitor the disappearance of reactant functional groups (epoxy and amine) as a function of time to understand the curing kinetics.
Methodology:
-
Sample Preparation:
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Obtain an initial FTIR spectrum of the uncured HDDGE and the amine curing agent separately to identify the characteristic absorption bands.
-
Mix the HDDGE and curing agent in the correct stoichiometric ratio.
-
-
FTIR Analysis:
-
Immediately place a small drop of the mixed formulation onto the FTIR crystal (e.g., in an Attenuated Total Reflectance (ATR) setup).
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) over the course of the curing reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group peak (typically around 915 cm⁻¹) and the primary amine N-H stretching peaks (around 3300-3500 cm⁻¹).
-
Monitor the increase in the intensity of the hydroxyl (O-H) group peak (broad band around 3400 cm⁻¹) which is a product of the reaction.
-
The degree of conversion can be calculated by normalizing the peak areas to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).
-
Rheometry for Determining Gel Time
Objective: To determine the gel time of an HDDGE formulation, which is the point at which the liquid resin begins to transition into a solid gel.
Methodology:
-
Sample Preparation:
-
Mix the HDDGE and curing agent in the correct stoichiometric ratio.
-
-
Rheometer Setup:
-
Use a rheometer with a parallel plate or cone and plate geometry.
-
Set the desired isothermal temperature for the test.
-
-
Rheological Measurement:
-
Quickly place the mixed sample onto the lower plate of the rheometer and bring the upper plate down to the desired gap.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain (to ensure the measurement is within the linear viscoelastic region).
-
-
Data Analysis:
-
Plot the storage modulus (G') and the loss modulus (G'') as a function of time.
-
The gel time is the point at which the G' and G'' curves intersect (tan δ = G''/G' = 1). At this point, the material transitions from a predominantly viscous liquid (G'' > G') to a predominantly elastic solid (G' > G'').
-
References
Technical Support Center: Enhancing Epoxy Resin Toughness with 1,6-Hexanediol Diglycidyl Ether (HDDGE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the toughness of epoxy resins using 1,6-Hexanediol diglycidyl ether (HDDGE).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of epoxy resins modified with HDDGE.
| Issue | Potential Causes | Recommended Solutions |
| Cured epoxy is too brittle, no significant improvement in toughness. | Insufficient HDDGE Concentration: The amount of HDDGE added may not be enough to impart flexibility to the epoxy network. Incomplete Curing: The curing schedule (time and temperature) may not be adequate for the modified formulation, leading to an under-cured and brittle material.[1] Poor Dispersion: Inadequate mixing can lead to localized areas with low HDDGE concentration. | Increase HDDGE Concentration: Incrementally increase the weight percentage of HDDGE. It is advisable to conduct a design of experiments (DOE) to determine the optimal concentration for your specific epoxy system and application. Optimize Curing Schedule: Ensure the curing time and temperature are suitable for the modified resin system. A post-cure at an elevated temperature can help achieve full crosslinking and improve toughness.[1] Ensure Thorough Mixing: Mix the resin and HDDGE thoroughly before adding the curing agent. Use a high-shear mixer if available, and ensure a homogeneous mixture is achieved. |
| Cured epoxy is too flexible and has low tensile strength. | Excessive HDDGE Concentration: A high concentration of the flexible aliphatic HDDGE can significantly reduce the crosslink density, leading to a drop in tensile strength and modulus.[2] | Reduce HDDGE Concentration: Decrease the amount of HDDGE in the formulation to achieve a better balance between toughness and stiffness. Introduce a Co-Toughener: Consider a synergistic approach by adding a small amount of a rigid filler or a core-shell rubber to compensate for the loss in stiffness.[3][4][5] |
| Phase separation or cloudy appearance in the cured epoxy. | Incompatibility: At higher concentrations, HDDGE may become less compatible with the epoxy resin or curing agent, leading to phase separation.[6] This is more likely to occur with certain epoxy backbone chemistries and curing agents. Curing Temperature: The curing temperature can influence the miscibility of the components. | Adjust Formulation: Reduce the concentration of HDDGE. Modify Curing Profile: Experiment with different curing temperatures. A faster cure at a higher temperature might trap a more homogeneous morphology. Use a Compatibilizer: In some cases, a compatibilizing agent can be added to improve the miscibility of the components. |
| Extended pot life and slower curing. | Dilution Effect: HDDGE, as a reactive diluent, can lower the overall concentration of reactive groups, potentially slowing down the initial reaction rate and extending the gel time.[7] | Adjust Curing Agent Concentration: Recalculate the stoichiometric ratio of the curing agent to account for the epoxy equivalent weight of the HDDGE. Use an Accelerator: Incorporate a suitable accelerator into the formulation to reduce the gel time and curing duration. |
| Increased viscosity after adding HDDGE. | Low Ambient Temperature: The viscosity of all components is temperature-dependent. If the components are cold, the overall viscosity will be higher.[1] Crystallization: Some epoxy resins can crystallize at lower temperatures, and the addition of a diluent can sometimes affect this tendency.[1] | Warm Components: Gently warm the epoxy resin and HDDGE separately to 30-40°C before mixing to lower their viscosity.[1] Heat and Cool: If crystallization is suspected in the resin, gently heat it to 50-60°C until it becomes clear, then cool it down before mixing with other components.[1] |
| Skin irritation or allergic reaction during handling. | Chemical Sensitivity: this compound is known to be a skin irritant and sensitizer.[8] | Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling HDDGE and epoxy resins. Good Ventilation: Work in a well-ventilated area to minimize inhalation exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HDDGE) in epoxy formulations?
A1: The primary role of HDDGE is to act as a reactive diluent. Its low viscosity helps to reduce the overall viscosity of high-viscosity epoxy resins, making them easier to process.[8][9][10] Its aliphatic and flexible molecular structure is incorporated into the epoxy network during curing, which increases the flexibility and toughness of the final material.[8][10]
Q2: How does HDDGE differ from non-reactive diluents?
A2: HDDGE is a reactive diluent, meaning it has epoxy groups that participate in the curing reaction with the hardener, becoming a permanent part of the crosslinked polymer network.[11] Non-reactive diluents, on the other hand, do not chemically bond to the network and can migrate out over time, potentially leading to a change in properties.[12]
Q3: What is the effect of HDDGE on the glass transition temperature (Tg) of the cured epoxy?
A3: The addition of a flexible aliphatic diluent like HDDGE generally leads to a decrease in the glass transition temperature (Tg) of the cured epoxy. This is because the flexible chains of HDDGE increase the free volume within the polymer network, allowing for molecular motion at lower temperatures. The extent of the Tg reduction is typically dependent on the concentration of HDDGE.
Q4: Can HDDGE be used with any type of epoxy resin and curing agent?
A4: HDDGE is generally compatible with a wide range of epoxy resins, such as those based on bisphenol A (DGEBA) and bisphenol F (DGEBF), and can be cured with common curing agents like amines and anhydrides.[9] However, the compatibility and the final properties of the cured system can vary depending on the specific chemistry of the resin and hardener. It is always recommended to perform small-scale compatibility tests before proceeding with a large batch.
Q5: How do I calculate the correct amount of curing agent when using HDDGE?
A5: Since HDDGE is a reactive diluent with its own epoxy groups, its presence must be accounted for when calculating the stoichiometric amount of curing agent. You will need to know the epoxy equivalent weight (EEW) of your base epoxy resin, the EEW of HDDGE, and the amine hydrogen equivalent weight (AHEW) of your amine curing agent. The total number of epoxy equivalents in your mixture (resin + HDDGE) should be balanced with the number of amine hydrogen equivalents from the hardener.
Quantitative Data on Mechanical Properties
The following table summarizes the effect of varying concentrations of a flexible diepoxide diluent on the mechanical properties of an epoxy resin system. While this data is for a similar aliphatic diepoxide and not specifically HDDGE, it provides a representative trend of the expected changes.
| Property | Neat Epoxy | 10 wt% Diluent | 20 wt% Diluent | 30 wt% Diluent |
| Tensile Strength (MPa) | 75 | 68 | 60 | 52 |
| Elongation at Break (%) | 4.5 | 6.8 | 9.2 | 12.5 |
| Flexural Modulus (GPa) | 3.1 | 2.8 | 2.5 | 2.2 |
| Fracture Toughness (KIc) (MPa·m1/2) | 0.65 | 0.85 | 1.10 | 1.35 |
| Glass Transition Temp (Tg) (°C) | 155 | 142 | 130 | 118 |
Note: The data presented here is synthesized from typical values found in literature for aliphatic reactive diluents and should be used as a general guide. Actual values will vary depending on the specific epoxy resin, curing agent, and curing conditions used.
Experimental Protocols
Preparation of HDDGE-Modified Epoxy Specimens
Objective: To prepare epoxy test specimens with varying concentrations of HDDGE for mechanical testing.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (HDDGE)
-
Amine-based curing agent (e.g., isophorone (B1672270) diamine - IPDA)
-
Silicone molds for tensile (dog-bone shape, ASTM D638 Type I) and fracture toughness (compact tension, ASTM D5045) specimens[13][14][15][16][17]
-
Vacuum oven
-
Mechanical stirrer
-
Beakers, stirring rods, and weighing balance
Procedure:
-
Pre-weighing: Calculate the required weights of the epoxy resin, HDDGE, and curing agent for each desired concentration (e.g., 0, 10, 20, 30 wt% HDDGE). Ensure to account for the EEW of both the resin and HDDGE for the stoichiometric calculation of the curing agent.
-
Mixing: a. In a clean beaker, add the pre-weighed epoxy resin and HDDGE. b. Place the beaker on a hot plate with a magnetic stirrer and gently heat to approximately 40°C while stirring to reduce viscosity and ensure a homogeneous mixture. c. Allow the mixture to cool to room temperature.
-
Degassing: Place the beaker containing the resin-HDDGE mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles.
-
Adding Curing Agent: Remove the mixture from the vacuum oven and add the stoichiometric amount of the pre-weighed curing agent.
-
Final Mixing: Manually stir the components for 3-5 minutes, scraping the sides and bottom of the beaker to ensure thorough mixing.
-
Casting: Carefully pour the final mixture into the silicone molds, avoiding the introduction of air bubbles.
-
Curing: Place the filled molds in an oven and cure according to a pre-determined curing schedule (e.g., 80°C for 2 hours followed by a post-cure at 120°C for 2 hours).
-
Demolding: After the curing cycle is complete, allow the specimens to cool to room temperature before carefully demolding them.
-
Post-Curing and Conditioning: If required, perform a post-cure at a higher temperature. Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.
Fracture Toughness Testing (ASTM D5045)
Objective: To determine the plane-strain fracture toughness (KIc) and critical strain energy release rate (GIc) of the HDDGE-modified epoxy specimens.[18][19]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Compact Tension (CT) specimens prepared as described above
-
Fixture for CT specimen testing
-
Fresh razor blade for pre-cracking
Procedure:
-
Specimen Measurement: Accurately measure the dimensions of each CT specimen (thickness, B, and width, W).[15]
-
Pre-cracking: Carefully create a sharp pre-crack at the tip of the machined notch in the CT specimen by gently tapping a fresh razor blade into the notch. The pre-crack length should be between 0.45 and 0.55 times the specimen width (W).
-
Test Setup: Mount the CT specimen in the test fixture of the UTM.
-
Testing: Apply a tensile load to the specimen at a constant crosshead displacement rate (e.g., 10 mm/min) until the specimen fractures.[15] Record the load-displacement data throughout the test.
-
Data Analysis: a. From the load-displacement curve, determine the critical load (PQ) as specified in the ASTM D5045 standard.[15] b. Calculate the conditional fracture toughness (KQ) using the formula provided in ASTM D5045 for the compact tension geometry. c. Validate the KQ value to ensure it meets the criteria for a valid plane-strain fracture toughness (KIc) as outlined in the standard. d. Calculate the critical strain energy release rate (GIc) from the KIc value and the material's elastic modulus.
Diagrams
Toughening Mechanism of HDDGE in Epoxy Resin
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effects of Liquid Rubber and Thermoplastic Particles for Toughening Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcimag.com [pcimag.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 10. nbinno.com [nbinno.com]
- 11. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 12. specialchem.com [specialchem.com]
- 13. exp: sample preparation for tensile test | PDF [slideshare.net]
- 14. industrialphysics.com [industrialphysics.com]
- 15. Experiment 5 - FRACTURE TOUGHNESS TESTING [borgoltz.aoe.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. testresources.net [testresources.net]
- 19. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
Technical Support Center: Synthesis of Hydrogels with 1,6-Hexanediol Diglycidyl Ether (HDDG)
Welcome to the technical support center for the synthesis of hydrogels using 1,6-Hexanediol diglycidyl ether (HDDG). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrogels using HDDG as a crosslinking agent.
Issue 1: Poor or Incomplete Hydrogel Formation
Question: My polymer solution with HDDG is not forming a solid gel, or the resulting gel is too soft and mechanically weak. What are the potential causes and solutions?
Answer: The failure to form a stable hydrogel is often due to insufficient crosslinking. Several factors can contribute to this issue:
-
Incorrect Stoichiometry: The molar ratio of the polymer's reactive groups to the epoxy groups of HDDG is critical. An excess or deficit of the crosslinker can lead to incomplete network formation.
-
Low Polymer Concentration: A low concentration of the primary polymer will result in a sparse network, leading to a weak gel.
-
Inadequate Reaction Conditions: The pH and temperature of the reaction mixture significantly influence the rate of the crosslinking reaction. For amine-epoxy reactions, an alkaline pH is often required to deprotonate the amine groups, making them more nucleophilic.[1]
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Inhomogeneous Mixing: Poor mixing of the polymer and crosslinker can lead to localized areas of high and low crosslinking density, resulting in a heterogeneous and weak gel.
-
Hydrolysis of Epoxy Groups: In aqueous solutions, the epoxy rings of HDDG can undergo hydrolysis, especially at acidic or highly alkaline pH, rendering them unable to participate in the crosslinking reaction.
Troubleshooting Steps:
-
Optimize Stoichiometry: Systematically vary the molar ratio of polymer functional groups to HDDG epoxy groups to find the optimal concentration for effective crosslinking.
-
Increase Polymer Concentration: Gradually increase the weight percentage of the primary polymer in the precursor solution.
-
Adjust pH: For polymers with amine groups, ensure the reaction pH is in the optimal range (typically slightly alkaline) to facilitate the reaction with the epoxy groups.[1]
-
Control Temperature: While elevated temperatures can accelerate the reaction, excessive heat can also promote side reactions or degradation. Maintain a consistent and controlled temperature throughout the synthesis.
-
Ensure Homogeneous Mixing: Thoroughly mix the polymer and HDDG solutions before initiating the gelation process.
Issue 2: High Swelling Ratio and Loss of Shape
Question: My HDDG-crosslinked hydrogel swells excessively and does not maintain its original shape. How can I control the swelling?
Answer: Excessive swelling is a direct indication of low crosslinking density.[2] A loosely crosslinked network can absorb a large amount of water, leading to a high swelling ratio and poor structural integrity.
Troubleshooting Steps:
-
Increase Crosslinking Density:
-
Optimize Reaction Time: Ensure the crosslinking reaction is allowed to proceed to completion to maximize the number of effective crosslinks.
Issue 3: Lack of Reproducibility in Hydrogel Properties
Question: I am observing significant batch-to-batch variation in the mechanical properties and swelling behavior of my HDDG hydrogels. What could be the cause?
Answer: Inconsistent results often stem from a lack of precise control over the experimental parameters.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including reagent concentrations, volumes, mixing times, temperature, and pH, are kept consistent for each synthesis.
-
Control Environmental Factors: Factors such as humidity and exposure to air (which can introduce CO2 and alter pH) should be minimized and controlled.
-
Reagent Quality: Use high-purity reagents and ensure the HDDG has not degraded. The epoxy groups are reactive and can be sensitive to storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HDDG) in hydrogel synthesis?
A1: HDDG is a chemical crosslinking agent. Its two terminal epoxy groups can react with functional groups on polymer chains, such as amines or hydroxyls, to form a stable three-dimensional network, which is the fundamental structure of a hydrogel.[4][5]
Q2: What types of polymers can be crosslinked with HDDG?
A2: HDDG is versatile and can crosslink a variety of polymers that possess nucleophilic functional groups, including:
-
Polysaccharides: Chitosan (B1678972), dextran, and cellulose, which have abundant hydroxyl and/or amine groups.
-
Proteins: Gelatin and collagen, which contain amine and carboxyl groups.
-
Synthetic Polymers: Poly(ethyleneimine) (PEI) and poly(vinyl alcohol) (PVA).
Q3: Is HDDG cytotoxic? What are the considerations for biomedical applications?
A3: Unreacted, free HDDG can be cytotoxic. It is crucial to thoroughly wash the synthesized hydrogels to remove any unreacted crosslinker before use in cell culture or other biomedical applications. The amount of residual HDDG should be quantified to ensure it is below toxic levels. While most polyamines are toxic before curing, this toxicity is not entirely preventable as curing agents may not be fully consumed, leaving potentially hazardous residues.[6]
Q4: How does the flexibility of the HDDG molecule affect the hydrogel properties?
A4: The long, flexible aliphatic chain of HDDG imparts flexibility to the hydrogel network.[4] This can be advantageous for applications requiring materials that can withstand mechanical stress without being brittle.
Quantitative Data Summary
The following table summarizes key parameters and their typical ranges in the synthesis of HDDG-crosslinked hydrogels. These values are illustrative and may require optimization for specific polymer systems.
| Parameter | Typical Range | Effect on Hydrogel Properties |
| Polymer Concentration (wt%) | 2 - 20% | Higher concentration generally leads to increased mechanical stiffness and lower swelling ratio.[2][3] |
| HDDG Concentration (molar ratio to polymer functional groups) | 0.1:1 - 2:1 | Affects crosslinking density. An optimal ratio is required for ideal mechanical properties. |
| Reaction Temperature (°C) | 25 - 60 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reaction pH | 8 - 11 (for amine-containing polymers) | Crucial for activating nucleophilic groups on the polymer for reaction with the epoxy groups.[1] |
| Gelation Time | Minutes to hours | Dependent on concentration, temperature, and pH. |
| Storage Modulus (G') | 100 Pa - 100 kPa | Increases with higher crosslinking density.[7] |
| Swelling Ratio (q) | 5 - 100 | Inversely proportional to the crosslinking density.[2] |
Experimental Protocols
Representative Protocol for Chitosan-HDDG Hydrogel Synthesis
This protocol provides a general framework. Specific concentrations and reaction conditions should be optimized for your application.
-
Chitosan Solution Preparation:
-
Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogeneous solution is formed.
-
-
HDDG Solution Preparation:
-
Prepare a 10% (v/v) aqueous solution of HDDG.
-
-
Crosslinking Reaction:
-
Slowly add the HDDG solution to the chitosan solution under vigorous stirring. The final concentration of HDDG should be optimized based on the desired crosslinking density.
-
Adjust the pH of the mixture to approximately 9.0 using a 1 M NaOH solution to facilitate the crosslinking reaction.
-
Continue stirring for 30 minutes to ensure homogeneous mixing.
-
-
Gelation:
-
Pour the mixture into a mold of the desired shape.
-
Place the mold in an oven at 40°C for 24 hours to allow for complete gelation.
-
-
Purification:
-
After gelation, immerse the hydrogel in a large volume of deionized water for 72 hours, changing the water every 12 hours, to remove unreacted HDDG and other impurities.
-
-
Lyophilization (Optional):
-
For applications requiring a porous scaffold, freeze the purified hydrogel at -80°C and then lyophilize for 48 hours.
-
Visualizations
Caption: Workflow for HDDG-crosslinked hydrogel synthesis.
Caption: Troubleshooting guide for poor hydrogel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: Properties and Applications as Cross-linker_Chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Gelation Time of Hydrogels Crosslinked with 1,6-Hexanediol Diglycidyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogels crosslinked with 1,6-Hexanediol diglycidyl ether (HDDG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on controlling and adjusting the gelation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of crosslinking with this compound (HDDG)?
A1: this compound is a chemical crosslinker that forms stable ether linkages with polymers containing nucleophilic functional groups such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups. The crosslinking reaction is typically carried out under alkaline conditions, which facilitates the opening of the epoxide rings of HDDG, allowing them to react with the polymer chains and form a three-dimensional hydrogel network.
Q2: My hydrogel is not forming a solid gel. What are the possible reasons?
A2: Failure to form a solid gel can be due to several factors:
-
Insufficient HDDG Concentration: The amount of crosslinker may be too low to create a sufficiently dense network.
-
Incorrect pH: The crosslinking reaction with HDDG is pH-dependent and generally requires alkaline conditions. An acidic or neutral pH can significantly slow down or prevent gelation.
-
Low Reaction Temperature: The reaction kinetics are temperature-dependent. A lower temperature will prolong the gelation time, and in some cases, may prevent gel formation within a practical timeframe.
-
Low Polymer Concentration: A very low concentration of the polymer may not provide enough functional groups for effective crosslinking.
-
Polymer Incompatibility: Ensure that your polymer has appropriate functional groups (hydroxyl, amine, or thiol groups) that can react with the epoxide groups of HDDG.
Q3: How can I decrease the gelation time of my hydrogel?
A3: To decrease the gelation time (i.e., speed up the crosslinking reaction), you can:
-
Increase the HDDG Concentration: A higher concentration of the crosslinker will lead to a faster reaction.
-
Increase the Reaction Temperature: Elevating the temperature will increase the reaction rate.
-
Increase the pH: Making the reaction medium more alkaline will accelerate the epoxide ring-opening and subsequent crosslinking.
-
Increase the Polymer Concentration: A higher polymer concentration provides more reactive sites for the crosslinker.
Q4: How can I increase the gelation time of my hydrogel?
A4: To increase the gelation time (i.e., slow down the crosslinking reaction), you can:
-
Decrease the HDDG Concentration: Using less crosslinker will slow down the formation of the network.
-
Decrease the Reaction Temperature: Lowering the temperature will reduce the reaction rate.
-
Decrease the pH: Moving towards a more neutral pH will slow the crosslinking reaction.
-
Decrease the Polymer Concentration: A lower polymer concentration will result in fewer reactive sites.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Gelation is too fast, preventing proper mixing or injection. | - HDDG concentration is too high.- Reaction temperature is too high.- pH is too high. | - Decrease the concentration of HDDG.- Lower the reaction temperature.- Reduce the pH of the precursor solution. |
| Hydrogel is too weak or does not form a stable gel. | - HDDG concentration is too low.- Insufficient reaction time.- Low polymer concentration.- Incorrect pH (not alkaline enough). | - Increase the concentration of HDDG.- Allow for a longer curing time.- Increase the concentration of the polymer.- Ensure the pH of the reaction mixture is in the optimal alkaline range for your polymer. |
| Inconsistent gelation times between batches. | - Inaccurate measurement of components.- Variations in room temperature or pH.- Inhomogeneous mixing of the precursor solution. | - Use calibrated pipettes and balances.- Precisely control the temperature and pH of all solutions.- Ensure thorough and consistent mixing of the polymer and crosslinker solutions. |
| Hydrogel exhibits syneresis (expels water and shrinks). | - High crosslinking density due to excessive HDDG. | - Reduce the concentration of HDDG to form a less dense network that can retain more water. |
Quantitative Data on Gelation Time
The following tables summarize the impact of key parameters on the gelation time of hydrogels crosslinked with diglycidyl ether crosslinkers. Note that specific values can vary depending on the specific polymer, its molecular weight, and other experimental conditions.
Table 1: Effect of Crosslinker Concentration on Gelation Time
| Polymer System | Crosslinker Concentration | Temperature (°C) | pH | Gelation Time |
| Chitosan (B1678972)/Genipin (B1671432) | N/A | 37 | 4.0 | ~4 days |
| Chitosan/Genipin | N/A | 37 | 5.5 | ~1 day |
| Hyaluronic Acid/Genipin | 4 mM | Room Temp | 7.4 | Slower |
| Hyaluronic Acid/Genipin | 8 mM | Room Temp | 7.4 | Faster |
Table 2: Effect of Temperature on Gelation Time
| Polymer System | Crosslinker | Temperature (°C) | Gelation Time |
| Hyaluronic Acid-Polydimethylsiloxane | PDMS-diglycidyl ether | 25 | Stable gel formed |
| Hyaluronic Acid-Polydimethylsiloxane | PDMS-diglycidyl ether | 37 | Stable gel formed |
Note: While specific gelation times were not provided, the study indicates that stable gels were formed at both temperatures, suggesting the reaction proceeds at a reasonable rate in this range.[3]
Table 3: Effect of pH on Gelation Time
| Polymer System | Crosslinker | pH | Gelation Time |
| Chitosan/Genipin | Genipin | 4.0 | ~4 days |
| Chitosan/Genipin | Genipin | 5.5 | ~1 day |
| Chitosan | Physical Crosslinking | More Acidic | Increased Viscosity (slower gelation) |
| Chitosan | Physical Crosslinking | Higher pH | Lower Viscosity (faster gelation) |
Note: Increasing the pH within a certain range can dramatically decrease the gelation time for some systems.[1][4] The crosslinking of chitosan with HDDG is also expected to be faster at a higher pH.
Experimental Protocols
Protocol 1: Preparation of Gelatin Hydrogel Crosslinked with this compound (HDDG)
This protocol is a general guideline and may require optimization for your specific application.
-
Prepare Gelatin Solution:
-
Adjust pH:
-
Adjust the pH of the gelatin solution to the desired alkaline level (e.g., pH 9-11) using a suitable base (e.g., 1 M NaOH) while stirring.
-
-
Add Crosslinker:
-
Add the calculated volume of this compound to the gelatin solution to achieve the desired final concentration.
-
Mix the solution thoroughly and quickly to ensure homogeneous distribution of the crosslinker.
-
-
Gelation:
-
Pour the mixture into a mold or the desired container.
-
Allow the mixture to stand at the chosen reaction temperature for a sufficient time to allow for complete gelation. The time will depend on the factors outlined in the tables above.
-
-
Purification:
-
After gelation, the hydrogel can be washed with deionized water or buffer to remove any unreacted crosslinker.
-
Protocol 2: Preparation of Hyaluronic Acid (HA) Hydrogel Crosslinked with this compound (HDDG)
This protocol provides a general method for preparing HA hydrogels with HDDG.
-
Prepare Hyaluronic Acid Solution:
-
Dissolve sodium hyaluronate in an alkaline solution (e.g., 0.2 M NaOH) to the desired concentration (e.g., 2-4% w/v).[7]
-
Stir the solution until the HA is completely dissolved. This may take several hours.
-
-
Add Crosslinker:
-
Add the desired amount of this compound to the HA solution.
-
Mix the solution vigorously to ensure proper dispersion of the crosslinker.
-
-
Gelation:
-
Incubate the mixture at a controlled temperature (e.g., 37-50 °C) for several hours to allow for crosslinking to occur.[8] The specific time will depend on the desired degree of crosslinking and the reaction conditions.
-
-
Neutralization and Purification:
-
Neutralize the hydrogel by adding an acidic solution (e.g., HCl) until the pH reaches a neutral range.
-
Purify the hydrogel by dialysis against a phosphate (B84403) buffer solution and then deionized water to remove unreacted HDDG and salts.[7]
-
Visualizations
Below are diagrams to visualize the experimental workflows and the relationships between factors affecting gelation time.
Caption: A general workflow for the preparation of hydrogels crosslinked with this compound.
References
- 1. The dramatic effect of small pH changes on the properties of chitosan hydrogels crosslinked with genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-dependent formulation of a hydrogel based on Hyaluronic acid-polydimethylsiloxane for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2012077054A1 - Process of preparing a cross linked gel - Google Patents [patents.google.com]
Technical Support Center: Minimizing Residual 1,6-Hexanediol Diglycidyl Ether in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize residual unreacted 1,6-Hexanediol diglycidyl ether (HDDG) in polymer formulations.
Troubleshooting Guide
High levels of unreacted HDDG can compromise the biocompatibility, mechanical properties, and overall performance of your polymer. This guide addresses common issues encountered during polymerization and provides actionable solutions.
Problem: My final polymer product shows high levels of residual HDDG.
This is a common issue that can often be resolved by systematically evaluating and optimizing your reaction parameters. The following sections break down the potential causes and their corresponding solutions.
Incorrect Stoichiometry
Cause: An improper ratio of epoxy groups (from HDDG) to curing agent functional groups is a primary cause of incomplete polymerization.[1][2] An excess of either component can lead to unreacted species in the final product.
Solution:
-
Precise Calculation: Ensure you are using the correct stoichiometric ratio based on the amine hydrogen equivalent weight (AHEW) of your curing agent and the epoxy equivalent weight (EEW) of HDDG.
-
Accurate Measurement: Use calibrated analytical balances for precise measurement of reactants. For liquid components, consider measuring by weight rather than volume to avoid inaccuracies due to density variations.
-
Homogeneous Mixing: Thoroughly mix the resin and curing agent to ensure a uniform distribution of reactants. Inadequate mixing can create localized areas with incorrect stoichiometry, leading to incomplete curing.[3]
Sub-optimal Curing Temperature and Time
Cause: The curing temperature and duration directly influence the reaction kinetics.[4] Insufficient thermal energy or time will result in a lower degree of conversion, leaving unreacted HDDG.
Solution:
-
Follow Recommendations: Adhere to the curing schedule recommended by the manufacturer of your epoxy system.
-
Optimize Curing Profile: If a standard protocol is not available or if you are developing a new formulation, perform a temperature scouting study using techniques like Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and time.
-
Consider a Post-Curing Step: Implementing a post-curing step at an elevated temperature (above the glass transition temperature, Tg) can promote further reaction of residual functional groups.
Choice of Curing Agent
Cause: The reactivity of the curing agent plays a significant role in the extent of the polymerization reaction. Some curing agents may have steric hindrance or lower reactivity, which can lead to incomplete conversion of HDDG.
Solution:
-
Select an Appropriate Curing Agent: For formulations with HDDG, consider using amine-based curing agents with high reactivity and minimal steric hindrance.
-
Evaluate Different Curing Agents: If you consistently face issues with residual HDDG, it may be beneficial to screen a selection of curing agents to identify one that provides a more complete reaction with your specific formulation.
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the amount of residual HDDG in my polymer?
A1: The most common and reliable methods for quantifying residual HDDG are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation and quantification of unreacted HDDG from the polymer matrix.
Q2: What is a typical post-curing cycle to reduce residual HDDG?
A2: While the optimal post-curing cycle is formulation-dependent, a general guideline is to heat the polymer above its glass transition temperature (Tg) for several hours. For example, a post-cure at 120-150°C for 2-4 hours is often effective. It is recommended to perform a study to determine the ideal time and temperature for your specific system.
Q3: Can the order of addition of reactants affect the final residual HDDG?
A3: Yes, the order of addition can influence the homogeneity of the mixture. It is generally recommended to add the curing agent to the epoxy resin (HDDG) while stirring to ensure a uniform blend from the start.
Q4: Does the presence of solvents impact the level of residual HDDG?
A4: Solvents can interfere with the curing process by acting as a barrier between the epoxy and curing agent molecules. This can lead to a lower crosslinking density and higher levels of unreacted monomers. It is advisable to use solvent-free formulations when possible or to ensure complete solvent removal before and during curing.
Q5: How does the viscosity of the formulation affect residual HDDG?
A5: High viscosity can impede molecular mobility, making it difficult for the epoxy and curing agent to react fully. HDDG itself is often used as a reactive diluent to reduce the viscosity of epoxy formulations.[5] Ensuring the initial viscosity of your mixture is low enough for thorough mixing is crucial for achieving a complete cure.
Data Presentation
Table 1: Effect of Stoichiometry on Residual Monomer (Illustrative Data)
| Epoxy:Amine Stoichiometric Ratio | Curing Temperature (°C) | Curing Time (hours) | Post-Cure Conditions | Residual Monomer (%) |
| 1:0.8 | 100 | 2 | None | 8.5 |
| 1:1 | 100 | 2 | None | 2.1 |
| 1:1.2 | 100 | 2 | None | 6.3 |
| 1:1 | 100 | 2 | 120°C for 2 hours | 0.8 |
Table 2: Impact of Curing Temperature on Residual Monomer (Illustrative Data)
| Epoxy:Amine Stoichiometric Ratio | Curing Temperature (°C) | Curing Time (hours) | Post-Cure Conditions | Residual Monomer (%) |
| 1:1 | 80 | 2 | None | 5.4 |
| 1:1 | 100 | 2 | None | 2.1 |
| 1:1 | 120 | 2 | None | 1.2 |
| 1:1 | 120 | 2 | 150°C for 2 hours | <0.5 |
Experimental Protocols
Protocol 1: General Polymerization Procedure with HDDG and an Amine Curing Agent
-
Preparation: Ensure all glassware is clean and dry. Warm the HDDG and amine curing agent to the recommended mixing temperature (e.g., 50°C) to reduce viscosity.
-
Calculation: Calculate the required mass of the amine curing agent based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the HDDG for a 1:1 stoichiometric ratio.
-
Mixing: In a suitable container, add the pre-weighed HDDG. While stirring mechanically, slowly add the calculated amount of the amine curing agent. Continue mixing for 10-15 minutes to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a pre-heated mold. Transfer the mold to an oven set at the desired curing temperature (e.g., 100°C) for the specified duration (e.g., 2 hours).
-
Post-Curing: After the initial cure, increase the oven temperature to the post-curing temperature (e.g., 120°C) and hold for the designated time (e.g., 2 hours).
-
Cooling: Allow the polymer to cool slowly to room temperature before demolding.
Protocol 2: Quantification of Residual HDDG using GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cured polymer.
-
Cryogenically grind the polymer sample into a fine powder.
-
Transfer the powder to a glass vial and add a known volume of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Seal the vial and sonicate for 1-2 hours to extract the residual monomer.
-
Allow the polymer particles to settle and carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the prepared sample extract.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of HDDG.
-
Mass Spectrometer: Operate in scan mode to identify the HDDG peak based on its retention time and mass spectrum. For quantification, switch to selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a series of standard solutions of HDDG in the same solvent used for extraction at known concentrations.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
Calculate the concentration of residual HDDG in the sample extract by comparing its peak area to the calibration curve.
-
Express the final result as a weight percentage of the original polymer sample.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Dynamic Mechanical Properties of Polymers Containing 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,6-Hexanediol Diglycidyl Ether (HDDGE) with Alternative Reactive Diluents in Epoxy Formulations, Supported by Experimental Data.
This guide provides a detailed comparison of the dynamic mechanical properties of epoxy polymers modified with this compound (HDDGE) against formulations containing other common aliphatic reactive diluents. The selection of a reactive diluent is critical in tailoring the viscoelastic properties of epoxy resins for a wide range of applications, from advanced composites to medical devices. This document summarizes key performance indicators obtained through Dynamic Mechanical Analysis (DMA), offering a valuable resource for material selection and formulation development.
Introduction to this compound (HDDGE) in Polymer Formulations
This compound is a widely used difunctional aliphatic reactive diluent for epoxy resin systems. Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling and processing characteristics.[1] Unlike monofunctional diluents, the difunctional nature of HDDGE allows it to be chemically incorporated into the crosslinked polymer network, which helps to maintain or even enhance the mechanical and thermal properties of the cured material.[2][3] The inclusion of HDDGE can impart increased flexibility and toughness to the final polymer.[2]
Comparative Analysis of Reactive Diluents by DMA
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature. The ratio of these moduli, the tan delta (tan δ), provides information on the damping characteristics of the material and its glass transition temperature (Tg).[4][5]
The following table summarizes the typical effects of HDDGE and two common alternative aliphatic diglycidyl ether diluents—1,4-Butanediol diglycidyl ether (BDDE) and Neopentyl glycol diglycidyl ether (NPGDGE)—on the dynamic mechanical properties of a standard epoxy resin system. The data presented is a composite representation from various studies to illustrate the comparative performance under similar conditions.
| Property | Neat Epoxy (Typical) | Epoxy + 15 wt% HDDGE | Epoxy + 15 wt% BDDE | Epoxy + 15 wt% NPGDGE |
| Glass Transition Temperature (Tg) (°C) | ~ 150 - 170 | ~ 145 - 165 | ~ 140 - 160 | ~ 148 - 168 |
| Storage Modulus (E') at 25°C (GPa) | ~ 2.8 - 3.2 | ~ 2.5 - 2.9 | ~ 2.4 - 2.8 | ~ 2.6 - 3.0 |
| Tan δ Peak Height | Lower | Higher | Higher | Moderate |
| Tan δ Peak Width | Narrow | Broader | Broadest | Broader |
Key Observations:
-
Glass Transition Temperature (Tg): The addition of all three reactive diluents typically results in a slight to moderate decrease in the glass transition temperature compared to the neat epoxy resin. This is attributed to the increased flexibility and free volume introduced by the aliphatic chains of the diluents. NPGDGE, with its more compact structure, tends to have a lesser impact on Tg compared to the more linear HDDGE and BDDE.[6]
-
Storage Modulus (E'): The storage modulus in the glassy region (at 25°C) is generally reduced with the addition of a reactive diluent.[6] This indicates a decrease in the stiffness of the material. BDDE, having a shorter aliphatic chain than HDDGE, often leads to a slightly greater reduction in modulus.
-
Tan δ Peak: The height and width of the tan delta peak are indicative of the damping properties and the heterogeneity of the polymer network. An increase in the peak height, as seen with HDDGE and BDDE, suggests enhanced damping capabilities. A broader peak signifies a wider glass transition region, which can be associated with increased molecular mobility and a more heterogeneous network structure.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of polymers by DMA. Below are typical experimental protocols for sample preparation and DMA analysis of epoxy resins containing reactive diluents.
Sample Preparation Protocol
-
Formulation: The epoxy resin, curing agent (e.g., an anhydride (B1165640) or amine hardener), and the specified weight percentage of the reactive diluent are accurately weighed into a container.
-
Mixing: The components are thoroughly mixed at a controlled temperature (e.g., 60°C) until a homogeneous mixture is achieved.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Casting: The degassed mixture is poured into a preheated mold of specific dimensions (e.g., for rectangular bars suitable for DMA).
-
Curing: The cast samples are cured in an oven following a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The curing profile is critical to achieving the desired crosslink density.
-
Post-Curing and Finishing: After curing, the samples are allowed to cool slowly to room temperature to minimize residual stresses. The samples are then demolded and polished to the final dimensions required for the DMA clamp (e.g., 50 mm x 12 mm x 3 mm).[7]
Dynamic Mechanical Analysis (DMA) Protocol
-
Instrument: A dynamic mechanical analyzer equipped with a suitable clamping system (e.g., single cantilever or three-point bending).
-
Sample Dimensions: Accurately measure the length, width, and thickness of the sample.
-
Clamping: Secure the sample in the clamp, ensuring it is properly aligned and tightened to prevent slippage during the test.
-
Test Mode: Select the appropriate deformation mode (e.g., single cantilever for a good balance of stiffness and flexibility measurements).
-
Test Parameters:
-
Frequency: 1 Hz (a standard frequency for comparative studies).
-
Strain Amplitude: A small strain within the linear viscoelastic region of the material (e.g., 0.1%).
-
Temperature Program: Ramp from an initial temperature (e.g., 30°C) to a final temperature well above the glass transition (e.g., 200°C) at a constant heating rate (e.g., 3°C/min).[7]
-
Atmosphere: Typically nitrogen, to prevent oxidative degradation at elevated temperatures.
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature. The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.[4]
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of polymers containing HDDGE and its alternatives using DMA.
Conclusion
The choice of a reactive diluent has a significant impact on the thermomechanical properties of cured epoxy resins. This compound serves as an effective diluent for reducing viscosity while maintaining good overall performance. When compared to alternatives like 1,4-Butanediol diglycidyl ether and Neopentyl glycol diglycidyl ether, HDDGE offers a balanced profile of flexibility, modulus retention, and thermal properties. The selection of the most suitable diluent will ultimately depend on the specific performance requirements of the end application, such as the desired stiffness, operating temperature range, and damping characteristics. The data and protocols presented in this guide provide a foundation for making informed decisions in the formulation and characterization of advanced polymer systems.
References
- 1. 1,4-Butanediol Diglycidyl Ether (BDDE) [benchchem.com]
- 2. Neopentyl glycol diglycidyl ether | 54847-49-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparing 1,6-Hexanediol diglycidyl ether with other aliphatic diglycidyl ethers
A Comprehensive Comparison of 1,6-Hexanediol Diglycidyl Ether and Other Aliphatic Diglycidyl Ethers as Reactive Diluents in Epoxy Formulations
Introduction
Aliphatic diglycidyl ethers are a critical class of reactive diluents used to modify the properties of epoxy resin systems. Their primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling, processing, and filler loading.[1][2] By participating in the curing reaction, they become an integral part of the final polymer network, influencing the mechanical and thermal properties of the cured product.[2] This guide provides a detailed comparison of this compound (HDDGE) with two other common aliphatic diglycidyl ethers: 1,4-Butanediol (B3395766) diglycidyl ether (BDDGE) and Neopentyl glycol diglycidyl ether (NPGDGE). The comparison focuses on their chemical structures, physical properties, and their impact on the performance of epoxy formulations, with supporting data and experimental methodologies relevant to researchers, scientists, and drug development professionals.
Chemical Structures and General Properties
The chemical structure of the aliphatic chain in these diglycidyl ethers plays a significant role in determining their performance characteristics. HDDGE possesses a linear six-carbon chain, which imparts flexibility to the cured epoxy matrix.[3] BDDGE has a shorter, linear four-carbon chain, while NPGDGE features a branched five-carbon structure. This branching in NPGDGE can offer enhanced thermal and chemical resistance.[4]
All three are difunctional reactive diluents, meaning they have two epoxy groups per molecule. This difunctionality allows them to maintain a high crosslink density in the cured epoxy system, which helps in retaining good mechanical and thermal properties compared to monofunctional diluents.[2]
Quantitative Data Comparison
The following tables summarize the typical physical properties of HDDGE, BDDGE, and NPGDGE and their general effects on a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. It is important to note that the performance data can vary depending on the specific epoxy resin, curing agent, and curing conditions used.
Table 1: Typical Physical Properties of Aliphatic Diglycidyl Ethers
| Property | This compound (HDDGE) | 1,4-Butanediol diglycidyl ether (BDDGE) | Neopentyl glycol diglycidyl ether (NPGDGE) |
| CAS Number | 16096-31-4[3] | 2425-79-8[5] | 17557-23-2[1] |
| Molecular Formula | C₁₂H₂₂O₄[3] | C₁₀H₁₈O₄[5] | C₁₁H₂₀O₄[6] |
| Molecular Weight ( g/mol ) | 230.30[7] | 202.25[8] | 216.27[1] |
| Viscosity at 25°C (mPa·s) | 15-25[2] | 10-25[5] | 13-25[6] |
| Epoxy Equivalent Weight (g/eq) | 135-165[7] | 120-135[5] | 130-145[6] |
| Density at 25°C (g/mL) | ~1.08[7] | ~1.10[8] | ~1.04[1] |
Table 2: Performance Comparison in a Standard DGEBA Epoxy Resin
| Performance Metric | This compound (HDDGE) | 1,4-Butanediol diglycidyl ether (BDDGE) | Neopentyl glycol diglycidyl ether (NPGDGE) |
| Viscosity Reduction Efficiency | Good | Good | Good |
| Flexibility Imparted | High | Moderate | Moderate |
| Tensile Strength | Slight to Moderate Reduction | Slight to Moderate Reduction | Slight Reduction |
| Tensile Modulus | Moderate Reduction | Moderate Reduction | Slight Reduction |
| Elongation at Break | Significant Increase | Moderate Increase | Moderate Increase |
| Glass Transition Temperature (Tg) | Moderate Reduction | Moderate Reduction | Slight Reduction |
| Chemical Resistance | Good | Good | Very Good |
Experimental Protocols
Detailed methodologies for evaluating the performance of these aliphatic diglycidyl ethers in an epoxy resin system are provided below.
Experimental Protocol 1: Viscosity Measurement of Epoxy Formulations
Objective: To determine and compare the viscosity reduction efficiency of HDDGE, BDDGE, and NPGDGE in a standard DGEBA epoxy resin.
Materials and Equipment:
-
DGEBA epoxy resin (e.g., EPON™ 828)
-
This compound (HDDGE)
-
1,4-Butanediol diglycidyl ether (BDDGE)
-
Neopentyl glycol diglycidyl ether (NPGDGE)
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath set to 25 ± 0.1°C
-
Disposable mixing cups and stirring rods
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare separate formulations by mixing the DGEBA epoxy resin with 10 wt%, 20 wt%, and 30 wt% of each reactive diluent (HDDGE, BDDGE, and NPGDGE).
-
For each formulation, accurately weigh the epoxy resin and the respective diluent into a mixing cup.
-
Thoroughly mix the components for 5 minutes using a stirring rod until a homogeneous mixture is obtained.
-
Prepare a control sample of neat DGEBA resin.
-
-
Viscosity Measurement:
-
Equilibrate the samples and the viscometer spindle in the water bath at 25°C for at least 30 minutes.
-
Set up the viscometer according to the manufacturer's instructions, selecting a spindle and rotational speed suitable for the expected viscosity range.
-
Immerse the spindle into the center of the sample to the marked level.
-
Allow the spindle to rotate for 60 seconds to obtain a stable reading.
-
Record the viscosity in mPa·s.
-
Perform three measurements for each sample and calculate the average viscosity.
-
Experimental Protocol 2: Mechanical Properties Testing of Cured Epoxy Formulations
Objective: To evaluate and compare the effect of HDDGE, BDDGE, and NPGDGE on the tensile properties of a cured DGEBA epoxy resin.
Materials and Equipment:
-
DGEBA epoxy resin formulations with 20 wt% of each diluent (prepared as in Protocol 1)
-
Amine-based curing agent (e.g., Jeffamine® D-230) in stoichiometric ratio to the total epoxy content
-
Dog-bone shaped molds according to ASTM D638
-
Vacuum oven
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
Procedure:
-
Specimen Preparation:
-
For each formulation, add the stoichiometric amount of the curing agent to the resin-diluent mixture.
-
Mix thoroughly for 3-5 minutes.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into the dog-bone shaped molds.
-
Cure the specimens in an oven according to a specified cure schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
-
-
Tensile Testing (according to ASTM D638):
-
Condition the cured specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Test at least five specimens for each formulation.
-
-
Data Analysis:
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curves.
-
Calculate the average and standard deviation for each property for each formulation.
-
Applications in Drug Development: Hydrogel Synthesis
Aliphatic diglycidyl ethers, particularly BDDGE, are utilized as crosslinking agents in the synthesis of hydrogels for controlled drug delivery applications.[9] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner. The following diagram illustrates a typical workflow for the synthesis of a drug-loaded hydrogel using a diglycidyl ether crosslinker.
Caption: Workflow for synthesizing a drug-loaded hydrogel using a diglycidyl ether crosslinker.
The crosslinking mechanism involves the reaction of the epoxy groups of the diglycidyl ether with the hydroxyl or other nucleophilic groups on the polymer chains under alkaline conditions, forming a stable three-dimensional network that entraps the drug molecules.
Caption: Simplified reaction scheme of hyaluronic acid crosslinking with BDDGE.
Conclusion
This compound, 1,4-Butanediol diglycidyl ether, and Neopentyl glycol diglycidyl ether are all effective reactive diluents for reducing the viscosity of epoxy resins. The choice among them depends on the specific performance requirements of the final application.
-
This compound (HDDGE) is an excellent choice when a significant increase in flexibility and elongation is desired, due to its longer linear aliphatic chain.[3]
-
1,4-Butanediol diglycidyl ether (BDDGE) provides a good balance of viscosity reduction and mechanical property retention, making it a versatile option for many applications.[5]
-
Neopentyl glycol diglycidyl ether (NPGDGE) , with its branched structure, offers superior thermal and chemical resistance, making it suitable for more demanding environments where these properties are critical.[4]
For drug development applications, the biocompatibility of the resulting hydrogel is a primary concern. BDDGE has been more extensively studied for crosslinking biopolymers like hyaluronic acid for use in dermal fillers and other biomedical applications.[9] Further research into the biocompatibility of cured epoxy systems containing these diluents is necessary for their application in drug delivery devices.
References
- 1. [PDF] Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether | Semantic Scholar [semanticscholar.org]
- 2. This compound - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. r_tips/tutorials/dv-using_diagrammer/dv-using_diagrammer.md at master · erikaduan/r_tips · GitHub [github.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Mechanical Properties: Epoxy Resins Modified with 1,6-Hexanediol Diglycidyl Ether vs. Butanediol Diglycidyl Ether
A guide for researchers and material scientists on the performance of epoxy resins formulated with two common reactive diluents, 1,6-Hexanediol diglycidyl ether (HDDGE) and 1,4-Butanediol diglycidyl ether (BDGE).
In the formulation of high-performance epoxy resins, reactive diluents play a crucial role in reducing viscosity, thereby improving handling and processing characteristics. Among the various options, aliphatic diglycidyl ethers are favored for their ability to be incorporated into the polymer network, minimizing the negative impact on the final mechanical properties often seen with non-reactive diluents. This guide provides a comparative overview of the mechanical properties of epoxy resins modified with two popular difunctional reactive diluents: this compound (HDDGE) and 1,4-Butanediol diglycidyl ether (BDGE).
Both HDDGE and BDGE are effective at lowering the viscosity of standard epoxy formulations, such as those based on Bisphenol A diglycidyl ether (DGEBA). Their difunctional nature allows them to cross-link with the epoxy resin, contributing to the structural integrity of the cured material. The choice between these two diluents often depends on the desired balance of properties in the final product, particularly concerning flexibility, toughness, and strength.
Quantitative Comparison of Mechanical Properties
The following table summarizes the mechanical properties of DGEBA epoxy resins modified with HDDGE and BDGE. It is important to note that the data presented is compiled from various studies. Direct comparison should be approached with caution, as the base epoxy resin, curing agent, concentration of the diluent, and curing conditions can vary between studies, all of which can influence the final mechanical properties. For reference, the properties of an unmodified DGEBA epoxy resin are also included.
| Mechanical Property | Unmodified DGEBA Epoxy | DGEBA with this compound (HDDGE) | DGEBA with 1,4-Butanediol Diglycidyl Ether (BDGE) |
| Tensile Strength (MPa) | 59.43 | ~77.1 | ~89.8 |
| Young's Modulus (GPa) | 2.73 | ~3.55 | Data Not Available |
| Elongation at Break (%) | Data Not Available | ~3.58 | Data Not Available |
| Flexural Strength (MPa) | Data Not Available | ~135 | ~141.4 |
| Flexural Modulus (GPa) | Data Not Available | Data Not Available | Data Not Available |
| Impact Strength (kJ/m²) | Data Not Available | Data Not Available | Data Not Available |
Disclaimer: The data presented for HDDGE and BDGE modified resins are sourced from different studies and are not from a direct head-to-head comparison. Variations in experimental conditions may affect the results.
From the available data, it appears that both diluents can contribute to an increase in tensile and flexural strength compared to some unmodified epoxy systems. Notably, the BDGE-modified system shows a higher tensile and flexural strength in the cited study. The HDDGE-modified system, while also showing high strength, exhibited a lower elongation at break, suggesting a more rigid material.
Logical Relationship of Components and Properties
The following diagram illustrates the relationship between the base epoxy resin, the reactive diluents, and the resulting mechanical properties that are being compared.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure a degree of comparability. The following are summaries of the key experimental protocols typically used to determine the mechanical properties of epoxy resins.
Tensile Testing
-
Standard: ASTM D638
-
Methodology: "Dog-bone" shaped specimens are prepared and subjected to a controlled tensile force at a constant rate of extension until they fracture. A load cell measures the applied force, and an extensometer tracks the elongation.
-
Tensile Strength is calculated as the maximum stress the material withstands before breaking.
-
Young's Modulus (Tensile Modulus), a measure of stiffness, is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in length that the specimen undergoes before fracturing.
-
Flexural Testing
-
Standard: ASTM D790
-
Methodology: A rectangular beam of the cured resin is placed on two supports, and a load is applied to the center (three-point bending test). The test continues until the specimen fractures or reaches a specified strain.
-
Flexural Strength is the maximum stress experienced by the material at its outermost fiber on the tension side.
-
Flexural Modulus represents the material's stiffness in bending.
-
Impact Testing
-
Standard: ASTM D256 (Izod Impact Test)
-
Methodology: A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum.
-
Impact Strength is a measure of the energy absorbed by the specimen during fracture, indicating the material's toughness and resistance to fracture under high-velocity impact.
-
Summary and Conclusion
The selection between HDDGE and BDGE will ultimately depend on the specific application requirements. For applications demanding high strength, BDGE might be a preferable candidate. Where increased flexibility is a primary concern, HDDGE could be the more suitable choice. It is strongly recommended that for any critical application, a direct comparative study be conducted using the specific base resin and curing system to be employed, in order to make an informed material selection.
Spectroscopic Analysis of 1,6-Hexanediol Diglycidyl Ether (HDDE) Crosslinking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques used to confirm and quantify the crosslinking of polymers with 1,6-Hexanediol diglycidyl ether (HDDE). We will explore the principles, experimental protocols, and data interpretation for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific application, whether in materials science, hydrogel formulation, or bioconjugation.
Introduction to HDDE Crosslinking
This compound is a versatile and widely used crosslinking agent.[1] Its linear, flexible C6 alkyl chain imparts toughness and flexibility to the resulting polymer network, while the two terminal epoxide groups react readily with nucleophiles such as amines, hydroxyls, and thiols.[2] This reaction, known as curing or crosslinking, transforms liquid or soluble polymers into a solid, insoluble three-dimensional network.[3] Monitoring the extent and rate of this transformation is critical for controlling the final mechanical and chemical properties of the material, such as stiffness, stability, and solvent resistance.[4]
Spectroscopic methods offer powerful, non-destructive means to monitor this process in real-time or to characterize the final crosslinked product.[5][6] These techniques provide detailed information at the molecular level by tracking the consumption of reactive functional groups and the formation of new chemical bonds.[7]
The Crosslinking Reaction
The fundamental crosslinking reaction involves the ring-opening of the epoxide group on HDDE by a nucleophilic group (e.g., a primary amine, -NH2) on the polymer backbone. This process forms a stable covalent bond, typically a β-hydroxy amine ether linkage. As each HDDE molecule has two epoxide groups, it can react with two different polymer chains, effectively creating a bridge or "crosslink" between them.
References
- 1. This compound: Properties and Applications as Cross-linker_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. naun.org [naun.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
A Comparative Guide to the Thermal Analysis of Polymers Modified with 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers modified with 1,6-Hexanediol diglycidyl ether (HDGE), a common reactive diluent used to reduce viscosity and enhance flexibility in polymer formulations. The addition of HDGE influences the thermal characteristics of the base polymer, aspects critical for applications ranging from advanced materials to drug delivery systems. This document summarizes key quantitative data from thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides detailed experimental protocols.
Impact of this compound on Polymer Thermal Properties
This compound is an aliphatic epoxy reactive diluent frequently incorporated into polymer matrices, particularly epoxy resins, to modify their processing and performance characteristics. Its linear and flexible structure introduces greater chain mobility within the polymer network. This modification typically leads to a decrease in the glass transition temperature (Tg), indicating a softening of the material at lower temperatures. The effect on thermal stability, as measured by TGA, can vary. While the introduction of a less thermally stable aliphatic chain can sometimes slightly lower the onset of decomposition, the overall thermal stability is often largely maintained, especially at low to moderate concentrations of HDGE.
Quantitative Thermal Analysis Data
The following table summarizes the expected trends in thermal properties of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin when modified with varying concentrations of this compound. The data is compiled based on typical results observed for similar aliphatic reactive diluents in epoxy systems.
| Property | Unmodified DGEBA Epoxy | DGEBA + 10 wt% HDGE | DGEBA + 20 wt% HDGE | DGEBA + 30 wt% HDGE |
| Glass Transition Temp. (Tg) (°C) | ~150 - 165 | ~135 - 150 | ~120 - 135 | ~105 - 120 |
| Onset of Decomposition (T5%) (°C) | ~350 - 360 | ~345 - 355 | ~340 - 350 | ~335 - 345 |
| Temperature of Max. Decomposition Rate (Tmax) (°C) | ~380 - 390 | ~375 - 385 | ~370 - 380 | ~365 - 375 |
| Char Yield at 600°C (%) | ~15 - 20 | ~13 - 18 | ~11 - 16 | ~9 - 14 |
Experimental Protocols
Detailed methodologies for conducting DSC and TGA are crucial for reproducible and comparable results.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing behavior of the modified polymers.
Methodology:
-
A sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is ramped from ambient temperature (e.g., 25°C) to a temperature above the expected Tg (e.g., 200°C) at a constant heating rate, typically 10°C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the modified polymers.
Methodology:
-
A sample of the cured polymer (typically 10-20 mg) is placed in a ceramic or platinum TGA pan.
-
The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 700°C) at a constant heating rate, typically 10°C/min.
-
The analysis is conducted under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
Key parameters such as the onset of decomposition (e.g., T5%, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tmax, determined from the derivative of the TGA curve), and the final char yield are determined.
Visualizing the Experimental Workflow
The logical flow of the thermal analysis process is depicted in the following diagram.
Caption: Experimental workflow for thermal analysis of modified polymers.
A Comparative Guide to Crosslink Density Validation in Hydrogels: Featuring 1,6-Hexanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,6-Hexanediol diglycidyl ether (HDDE) with other common crosslinking agents for hydrogel fabrication. We will delve into the essential techniques for validating crosslink density and present supporting experimental data to inform your selection of the most suitable crosslinker for your research and drug development needs.
Introduction to Hydrogel Crosslinking
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their unique properties, including biocompatibility and tunable mechanical characteristics, make them ideal for a wide range of biomedical applications, from drug delivery to tissue engineering. The degree of crosslinking, or crosslink density, is a critical parameter that dictates the structural integrity, mechanical strength, swelling behavior, and degradation kinetics of a hydrogel.
This compound (HDDE) is an aliphatic diepoxide crosslinking agent that has gained attention due to its ability to form flexible and tough hydrogels.[1] Its long-chain structure imparts a degree of elasticity to the polymer network, and it is recognized for its relatively low toxicity compared to some other synthetic crosslinkers.[1] This guide will compare the performance of HDDE-crosslinked hydrogels with those fabricated using other common synthetic and natural crosslinkers.
Key Performance Indicators for Hydrogel Crosslinkers
The choice of crosslinker significantly impacts the final properties of a hydrogel. The following table summarizes the performance of various crosslinking agents concerning key hydrogel properties. It is important to note that these values are representative and can vary depending on the specific polymer system, concentration, and reaction conditions.
Table 1: Comparison of Hydrogel Properties with Different Crosslinking Agents
| Crosslinking Agent | Type | Tensile Strength | Young's Modulus | Equilibrium Swelling Ratio (%) | Key Characteristics |
| This compound (HDDE) | Synthetic | Moderate to High | Moderate | Moderate | Flexible, tough, low toxicity.[1] |
| Glutaraldehyde | Synthetic | High | High | Low | High crosslinking efficiency, but cytotoxic.[2][3] |
| Genipin | Natural | Moderate | Moderate | Moderate to High | Biocompatible, less cytotoxic than glutaraldehyde.[4] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Synthetic | Moderate | Moderate | High | "Zero-length" crosslinker, forms amide bonds.[5] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Synthetic | Low to Moderate | Low to Moderate | High | Biocompatible, tunable degradation. |
| Citric Acid | Natural | Low to Moderate | Low to Moderate | High | Biocompatible, non-toxic, forms ester bonds.[2] |
Experimental Validation of Crosslink Density
Accurate and reproducible validation of crosslink density is crucial for the development of reliable hydrogel-based technologies. The following sections detail the standard experimental protocols for quantifying hydrogel properties that are directly influenced by crosslink density.
Experimental Workflow for Hydrogel Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of hydrogels to validate crosslink density.
Caption: A flowchart illustrating the typical experimental workflow for hydrogel synthesis and characterization.
Detailed Experimental Protocols
Equilibrium Swelling Ratio Measurement
The equilibrium swelling ratio (ESR) is a fundamental property of hydrogels that is inversely related to the crosslink density. A higher crosslink density results in a more constrained network, leading to a lower ESR.
Objective: To determine the maximum amount of water a hydrogel can absorb at equilibrium.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or phosphate-buffered saline (PBS)
-
Analytical balance
-
Vials
-
Filter paper
Procedure:
-
Initial Weighing (Dry Weight): Lyophilize the hydrogel samples to completely remove all water. Record the weight of the dry hydrogel (Wd).
-
Swelling: Immerse the dried hydrogel samples in an excess of deionized water or PBS in separate vials.
-
Equilibration: Allow the hydrogels to swell for at least 24-48 hours at a constant temperature to ensure they reach equilibrium.
-
Final Weighing (Swollen Weight): Carefully remove the swollen hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface water without compressing the hydrogel. Record the weight of the swollen hydrogel (Ws).
-
Calculation: Calculate the equilibrium swelling ratio using the following formula:
ESR (%) = [(Ws - Wd) / Wd] x 100
Rheological Analysis
Rheology is the study of the flow and deformation of materials. For hydrogels, rheological measurements provide quantitative information about their viscoelastic properties, including the storage modulus (G'), which is a measure of the elastic component, and the loss modulus (G''), which represents the viscous component. A higher storage modulus is generally indicative of a higher crosslink density.[3]
Objective: To determine the storage modulus (G') and loss modulus (G'') of the hydrogel.
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Loading: Place a cylindrical hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to a defined gap, ensuring complete contact with the sample without significant compression.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain. Subsequent measurements should be performed within this strain range.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (within the LVR). This will provide information on how the viscoelastic properties of the hydrogel change with the rate of deformation.
-
Data Analysis: The primary output will be the storage modulus (G') and loss modulus (G''). For a crosslinked hydrogel, G' will be significantly higher than G''.
Mechanical Testing (Uniaxial Tensile Testing)
Mechanical testing provides direct information about the strength and elasticity of the hydrogel. Key parameters obtained from tensile testing include the Young's modulus (a measure of stiffness) and the ultimate tensile strength (the maximum stress the material can withstand before breaking). Both of these parameters generally increase with higher crosslink density.[6][7]
Objective: To determine the Young's modulus and ultimate tensile strength of the hydrogel.
Equipment:
-
Universal testing machine with a suitable load cell
Procedure:
-
Sample Preparation: Prepare dog-bone-shaped hydrogel samples according to a standard such as ASTM D638.
-
Testing: Mount the hydrogel sample in the grips of the universal testing machine. Apply a uniaxial tensile force at a constant strain rate until the sample fractures.
-
Data Acquisition: Record the stress-strain curve.
-
Data Analysis:
-
Young's Modulus (E): Calculate the slope of the initial linear portion of the stress-strain curve.
-
Ultimate Tensile Strength (UTS): Determine the maximum stress value from the stress-strain curve.
-
Logical Relationships in Crosslink Density Validation
The following diagram illustrates the logical relationships between the experimental techniques and the key parameters used to infer the crosslink density of a hydrogel.
Caption: A diagram showing the relationship between experimental methods, measured parameters, and crosslink density.
Conclusion
The validation of crosslink density is a critical step in the development of hydrogels for biomedical applications. This compound offers a compelling option for creating flexible and robust hydrogels with favorable biocompatibility. By employing a combination of swelling tests, rheological analysis, and mechanical testing, researchers can gain a comprehensive understanding of the network structure and performance of their hydrogels. This guide provides the foundational knowledge and experimental protocols to aid in the objective comparison of HDDE with other crosslinking agents, ultimately facilitating the design of hydrogels with tailored properties for specific applications in research, science, and drug development.
References
- 1. Characterization and Optimization of Injectable In Situ Crosslinked Chitosan-Genipin Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC) | MDPI [mdpi.com]
- 3. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hydrogel Swelling: 1,6-Hexanediol Diglycidyl Ether and its Alternatives
For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical parameter in tailoring hydrogel properties for specific applications. This guide provides a comparative analysis of hydrogels crosslinked with 1,6-Hexanediol diglycidyl ether (HDDG) and other common alternatives, focusing on their swelling behavior, mechanical properties, and biocompatibility. The information is supported by experimental data from various studies, with detailed protocols provided for key experiments.
Executive Summary
This compound (HDDG) is a versatile crosslinker known for imparting flexibility and toughness to hydrogel networks. This guide compares its performance against other widely used crosslinkers such as 1,4-butanediol (B3395766) diglycidyl ether (BDDE), glutaraldehyde (B144438), and epichlorohydrin (B41342) (ECH). The selection of a crosslinking agent significantly influences the equilibrium swelling ratio, mechanical strength, and cellular response of the resulting hydrogel. While diglycidyl ethers like HDDG and BDDE are generally considered more biocompatible than glutaraldehyde, the specific choice will depend on the desired balance of properties for the intended application.
Comparative Performance Data
The following tables summarize quantitative data on the swelling and mechanical properties of chitosan-based hydrogels crosslinked with different agents. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as polymer molecular weight, concentration, and crosslinker concentration.
Table 1: Comparison of Equilibrium Swelling Ratios of Chitosan (B1678972) Hydrogels
| Crosslinking Agent | Polymer Concentration | Crosslinker Concentration | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| This compound (HDDG) | Not Specified | Not Specified | Not Specified | Data Not Available in a direct comparative study | - |
| 1,4-Butanediol diglycidyl ether (BDDE) | 3% Chitosan | 1:4 (BDDE:Chitosan molar ratio) | Not Specified | ~4000% | [1] |
| Glutaraldehyde | 1% Chitosan | 1% (w/w) | pH 2.0 | >1200% | [2] |
| Glutaraldehyde | 1% Chitosan | 10% (w/w) | pH 2.0 | ~400% | [2] |
| Glutaraldehyde | Not Specified | 0.068 (molar ratio to amine groups) | Aqueous media | 1200% | [3] |
| Glutaraldehyde | Not Specified | 0.30 (molar ratio to amine groups) | Aqueous media | 600% | [3] |
| Acetaldehyde | 1% Chitosan | 1 mL | Not Specified | 350% | [4] |
| Formaldehyde | 1% Chitosan | 1 mL | Not Specified | 150% | [4] |
| Epichlorohydrin (ECH) | Chitosan/PVA | Not Specified | Not Specified | Not explicitly stated, but swelling tests were performed | [5][6] |
| Genipin | Not Specified | Not Specified | Simulated Gastric Fluid (SGF) | Increased swelling in acidic conditions | [7] |
Table 2: Comparison of Mechanical Properties of Chitosan Hydrogels
| Crosslinking Agent | Polymer System | Mechanical Property | Value | Reference |
| This compound (HDDG) | Not Specified | Not Specified | Data Not Available in a direct comparative study | - |
| 1,4-Butanediol diglycidyl ether (BDDE) | Chitosan Cryogel | Compressive Strength (at 75% strain) | Lower than EGDE-crosslinked cryogels | [1] |
| Ethylene glycol diglycidyl ether (EGDE) | Chitosan Cryogel | Compressive Strength (at 75% strain) | 33 ± 4 kPa | [8] |
| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Chitosan Cryogel | Compressive Strength (at 75% strain) | Lower than EGDE-crosslinked cryogels | [1] |
| Glutaraldehyde | Chitosan/Nanocellulose Film | Tensile Strength | Varies with concentration | [9] |
| Epichlorohydrin (ECH) | Chitosan/PVA Film | Young's Modulus | 11 ± 2 MPa | [5][6] |
Experimental Protocols
I. Synthesis of Crosslinked Chitosan Hydrogels
This protocol provides a general framework for the synthesis of chitosan hydrogels using different crosslinking agents. Specific concentrations and reaction conditions should be optimized based on the desired hydrogel properties.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
Crosslinking agent (e.g., this compound, 1,4-butanediol diglycidyl ether, glutaraldehyde, epichlorohydrin)
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Crosslinker Addition:
-
For Diglycidyl Ethers (HDDG, BDDE): Add the desired amount of the diglycidyl ether crosslinker to the chitosan solution under vigorous stirring. The molar ratio of the crosslinker to the amine groups of chitosan is a critical parameter to control the crosslinking density.
-
For Glutaraldehyde: Add the desired volume of glutaraldehyde solution (e.g., 25% aqueous solution) to the chitosan solution dropwise while stirring.
-
For Epichlorohydrin: Add epichlorohydrin to the chitosan solution and adjust the pH with a sodium hydroxide solution to initiate the crosslinking reaction.
-
-
Gelation: Continue stirring the mixture for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., 30-60°C) to allow for the completion of the crosslinking reaction and the formation of the hydrogel.
-
Purification: The resulting hydrogel is then purified to remove unreacted crosslinker and other impurities. This is typically done by washing the hydrogel extensively with deionized water or by dialysis against deionized water for several days.
-
Lyophilization (Optional): For dry weight measurements and certain characterization techniques, the purified hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
II. Swelling Studies: Equilibrium Swelling Ratio Determination
This protocol describes the gravimetric method for determining the equilibrium swelling ratio (ESR) of hydrogels.
Materials:
-
Dried hydrogel samples of known weight (Wd)
-
Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH)
-
Filter paper
-
Analytical balance
Procedure:
-
Immersion: Immerse a pre-weighed dried hydrogel sample (Wd) in an excess of the chosen swelling medium at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell for a sufficient period (typically 24-48 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time intervals until a constant weight is observed.
-
Weight Measurement: At predetermined time intervals, remove the swollen hydrogel from the medium.
-
Blotting: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.
-
Weighing: Immediately weigh the swollen hydrogel (Ws) using an analytical balance.
-
Calculation: The equilibrium swelling ratio (ESR) is calculated using the following formula:
ESR (%) = [(Ws - Wd) / Wd] x 100
Where:
-
Ws = Weight of the swollen hydrogel at equilibrium
-
Wd = Weight of the dry hydrogel
-
Visualizing Experimental Processes and Molecular Structures
To aid in the understanding of the experimental workflow and the chemical nature of the crosslinkers, the following diagrams have been generated.
Caption: Workflow for determining the equilibrium swelling ratio of a hydrogel.
Caption: Chemical structures of common hydrogel crosslinkers.
Concluding Remarks
The selection of a crosslinking agent is a pivotal decision in the design of hydrogels with tailored properties. This compound stands out for its ability to produce flexible and tough hydrogels with good biocompatibility. However, as the compiled data suggests, the swelling behavior and mechanical strength are intricately linked to the crosslinker's chemical structure, concentration, and the polymer with which it reacts. While glutaraldehyde can lead to high swelling ratios, its cytotoxicity is a significant concern for biomedical applications. Epichlorohydrin offers another alternative, with its reactivity influencing the final network structure. For applications demanding high biocompatibility, diglycidyl ethers like HDDG and BDDE are often preferred. This guide provides a foundational comparison to aid researchers in their selection process, emphasizing the need for application-specific optimization and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [ajouronline.com]
- 5. Mechanical and structural response of a hybrid hydrogel based on chitosan and poly(vinyl alcohol) cross-linked with epichlorohydrin for potential use in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tuning Mechanical Properties, Swelling, and Enzymatic Degradation of Chitosan Cryogels Using Diglycidyl Ethers of Glycols with Different Chain Length as Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Impact of 1,6-Hexanediol Diglycidyl Ether on Glass Transition Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,6-Hexanediol diglycidyl ether (HDDGE) with other reactive diluents and its effect on the glass transition temperature (Tg) of epoxy resin systems. The information presented is supported by experimental data to assist in the selection of appropriate formulations for various research and development applications.
Executive Summary
This compound is a common reactive diluent used to reduce the viscosity of epoxy resins, thereby improving handling and processing characteristics. Its aliphatic nature and difunctional structure impart flexibility to the cured polymer network. This flexibility, however, often leads to a reduction in the glass transition temperature (Tg), a critical parameter that defines the thermal stability and mechanical properties of the material at elevated temperatures. This guide will delve into the quantitative effects of HDDGE on Tg in comparison to other diluents and provide detailed experimental protocols for assessing these properties.
Data Presentation: Impact of Reactive Diluents on Glass Transition Temperature
The following table summarizes the effect of different reactive diluents on the glass transition temperature (Tg) of two distinct epoxy resin systems, RAC 9923 and RAC 9924. The data includes Tg values before and after a post-curing process, which typically enhances the cross-linking density and, consequently, the Tg.
| Reactive Diluent | Resin System | Tg before Post-Curing (°C) | Tg after Post-Curing (°C) |
| Neopentyl Glycol Diglycidyl Ether (NPGDGE) | RAC 9923 | 97 | 120.5 |
| RAC 9924 | 108 | 122 | |
| This compound (HDGE) | RAC 9923 | 113.2 | 121.2 |
| RAC 9924 | 118.6 | 124.8 | |
| 1,4-Butanediol Diglycidyl Ether (BDGE) | RAC 9923 | 100.5 | 118 |
| RAC 9924 | 107.5 | 134 | |
| Trimethylolpropane Triglycidyl Ether (TMPTGE) | RAC 9923 | 105.5 | 132 |
| RAC 9924 | 111.8 | 135.9 | |
| Resorcinol Diglycidyl Ether (RDGE) | RAC 9923 | 106.7 | 132.3 |
| RAC 9924 | 121.2 | 138 | |
| Proprietary Diluent B-11 | RAC 9923 | 121.3 | 134.1 |
| RAC 9924 | 131.3 | 141.4 |
Experimental Protocols
Accurate determination of the glass transition temperature is paramount for characterizing the thermomechanical properties of polymeric materials. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC) for Tg Measurement
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy sample into an aluminum DSC pan. The sample should be flat and cover the bottom of the pan to ensure good thermal contact. Crimp the pan with a lid.
-
Instrument Setup: Place the prepared sample pan in the DSC cell and an empty, crimped aluminum pan as a reference in the reference cell. Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above the Tg (e.g., 200°C).
-
Hold the sample at the high temperature for a few minutes to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Perform a second heating scan at the same heating rate. The Tg is determined from the second heating curve to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature is determined from the inflection point of the step change in the heat flow curve. This is often calculated as the midpoint of the transition.
Dynamic Mechanical Analysis (DMA) for Tg Measurement
DMA is a highly sensitive technique for determining the Tg and other mechanical properties of materials. It involves applying a sinusoidal stress to a sample and measuring the resulting strain. The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are determined as a function of temperature. The Tg can be identified from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Methodology:
-
Sample Preparation: Prepare a rectangular specimen of the cured epoxy material with precise dimensions (e.g., 35 mm x 12 mm x 3 mm). Ensure the surfaces are smooth and parallel.
-
Instrument Setup: Mount the specimen in the DMA instrument using a suitable clamping system (e.g., three-point bending or single cantilever).
-
Test Parameters:
-
Set the oscillatory frequency (e.g., 1 Hz).
-
Apply a small strain amplitude to ensure the measurement is within the linear viscoelastic region of the material (e.g., 0.1%).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg.
-
Ramp the temperature at a controlled heating rate (e.g., 3°C/min or 5°C/min) through the glass transition region.
-
-
Data Analysis: The glass transition temperature can be determined from:
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan delta curve.
-
The onset of the significant drop in the storage modulus (E') curve.
-
Mandatory Visualizations
Epoxy Curing Reaction and the Role of a Reactive Diluent
The following diagram illustrates the fundamental chemical reactions involved in the curing of a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with a primary amine hardener, and the incorporation of a difunctional reactive diluent like this compound (HDDGE) into the polymer network.
Caption: Epoxy-amine curing with a reactive diluent.
Experimental Workflow for Glass Transition Temperature Determination
This diagram outlines the logical workflow for determining the glass transition temperature of an epoxy resin formulated with a reactive diluent, using both DSC and DMA techniques.
Caption: Workflow for Tg determination of epoxy formulations.
A Comparative Analysis of Curing Efficiency for 1,6-Hexanediol Diglycidyl Ether with Various Hardeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the curing efficiency of 1,6-Hexanediol diglycidyl ether (HDDGE), a versatile aliphatic epoxy resin, with different classes of hardeners. The selection of an appropriate curing agent is critical as it significantly influences the thermomechanical properties and ultimate performance of the cured epoxy system. This document summarizes key performance indicators, outlines detailed experimental methodologies for characterization, and visualizes the underlying chemical reactions.
Introduction to this compound (HDDGE)
This compound is a low-viscosity, flexible epoxy resin commonly used as a reactive diluent to reduce the viscosity of high-viscosity epoxy formulations.[1][2] Its aliphatic nature imparts flexibility and improved impact strength to the cured product.[1] HDDGE can be cured by a variety of standard epoxy hardeners, including amines and anhydrides, allowing for a wide range of properties in the final thermoset.[3]
Comparative Curing Performance
The curing efficiency of HDDGE is evaluated based on key thermal and mechanical properties of the cured system. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the glass transition temperature (T_g_), a measure of the material's thermal stability, and the total heat of cure (ΔH), which indicates the extent of the reaction. Mechanical properties such as tensile strength and modulus provide insights into the structural integrity of the cured material.
While direct comparative studies on HDDGE with a wide array of hardeners are limited in publicly available literature, the following table summarizes typical performance characteristics based on general knowledge of epoxy chemistry. It is important to note that these values are representative and can vary significantly based on the specific hardener used within each class, the stoichiometry of the formulation, and the curing schedule.
| Hardener Class | Specific Hardener Example | Glass Transition Temperature (T_g_) (°C) | Heat of Cure (ΔH) (J/g) | Tensile Strength (MPa) | Key Characteristics |
| Aliphatic Amines | Triethylenetetramine (TETA) | Low to Moderate | High | Moderate | Fast room temperature cure, good flexibility, lower chemical and thermal resistance. |
| Poly(propylene glycol) bis(2-aminopropyl ether) | Low | High | Low to Moderate | Very flexible, low T_g_, good for impact resistance. | |
| Aromatic Amines | m-Phenylenediamine (m-PDA) | High | High | High | High thermal stability, good chemical resistance, requires elevated temperature cure. |
| Anhydrides | Methyl-5-norbornene-2,3-dicarboxylic anhydride (B1165640) | High | Moderate | High | Long pot life, low exotherm, excellent thermal and electrical properties, requires high temperature cure and often a catalyst. |
Note: The data presented in this table is illustrative. Specific experimental data for HDDGE with a comprehensive range of hardeners was not available in the performed searches. The characteristics are based on established principles of epoxy chemistry.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Curing Analysis
This protocol outlines the methodology to determine the glass transition temperature (T_g_) and the heat of cure (ΔH) of HDDGE cured with a specific hardener.
Materials and Equipment:
-
This compound (HDDGE)
-
Selected hardener (e.g., TETA, m-PDA, anhydride)
-
Differential Scanning Calorimeter (DSC) with a cooling system
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of HDDGE and the hardener into a small disposable container. The stoichiometric ratio should be calculated based on the epoxy equivalent weight (EEW) of HDDGE and the active hydrogen equivalent weight (AHEW) of the amine hardener or the molecular weight of the anhydride hardener.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during the analysis.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
DSC Analysis (Non-isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a sub-ambient temperature (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature sufficiently high to ensure the completion of the curing reaction (e.g., 250 °C).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same heating rate to determine the glass transition temperature (T_g_) of the cured sample.
-
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak of the first heating scan. The total heat of cure is expressed in Joules per gram (J/g).
-
Glass Transition Temperature (T_g_): Determine the midpoint of the step-change in the heat flow curve from the second heating scan.
-
Curing Mechanisms and Visualizations
The curing of HDDGE with amine and anhydride hardeners proceeds through distinct chemical reactions, leading to the formation of a cross-linked thermoset network.
Curing with Amine Hardeners
The curing reaction with amine hardeners involves the nucleophilic addition of the amine groups to the epoxy rings of the HDDGE. Primary amines have two active hydrogens that can react with two epoxy groups, while secondary amines have one active hydrogen that can react with one epoxy group. This step-growth polymerization leads to a three-dimensional network.
Caption: Curing mechanism of HDDGE with a primary amine hardener.
Curing with Anhydride Hardeners
The curing of HDDGE with anhydride hardeners is a more complex process that typically requires elevated temperatures and often the presence of a catalyst (e.g., a tertiary amine or an imidazole). The reaction is initiated by the opening of the anhydride ring by a hydroxyl group present on the epoxy resin or from trace moisture. This forms a carboxylic acid, which then reacts with an epoxy group. The newly formed hydroxyl group can then react with another anhydride molecule, propagating the reaction.
Caption: Curing mechanism of HDDGE with an anhydride hardener.
Conclusion
The choice of hardener for this compound has a profound impact on the curing process and the final properties of the thermoset. Aliphatic amines offer rapid, low-temperature curing and produce flexible materials, making them suitable for applications where high thermal and chemical resistance are not primary requirements. In contrast, aromatic amines and anhydrides necessitate elevated curing temperatures but yield materials with superior thermal stability and chemical resistance, ideal for more demanding applications. The experimental protocols and reaction mechanisms provided in this guide offer a foundational understanding for researchers to select and evaluate appropriate curing systems for their specific needs. Further experimental investigation is recommended to obtain precise quantitative data for specific HDDGE-hardener formulations.
References
Safety Operating Guide
Proper Disposal of 1,6-Hexanediol Diglycidyl Ether: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,6-Hexanediol diglycidyl ether is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
This compound is classified as a hazardous substance, posing risks of skin and eye irritation, allergic skin reactions, and long-term harm to aquatic life.[1][2][3] Therefore, strict adherence to proper disposal protocols is mandatory. Under no circumstances should this chemical be disposed of in regular trash or discharged into sewer systems.[1][4]
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Data sourced from multiple safety data sheets.[1][2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from the laboratory.
1. Personal Protective Equipment (PPE) and Immediate Safety Precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[1][5]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a full-face respirator with appropriate cartridges.[5][6]
-
Work Area: Ensure adequate ventilation in the handling and storage areas.[1][7]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting waste this compound.[4][8][9] The container must have a secure, tight-fitting cap.[9][10]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".[8] Include the accumulation start date and any relevant hazard pictograms.
-
Segregation: Store the waste container in a designated satellite accumulation area.[9] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases.[9][10]
3. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[1][7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
Ventilate the affected area.[2]
-
Spilled materials and cleanup supplies must be disposed of as hazardous waste.[11]
4. Final Disposal Procedure:
-
Professional Disposal: The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1]
-
Incineration: Controlled incineration with flue gas scrubbing is an appropriate disposal method.[1]
-
Environmental Protection: Prevent the chemical from entering drains, surface water, or groundwater.[2][6][12] Discharge into the environment must be avoided.[1][7]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][13]
5. Contaminated Material and Container Disposal:
-
Contaminated Clothing: Take off and wash contaminated clothing before reuse.[2][5] Contaminated work clothing should not be allowed out of the workplace.[1][7]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if regulations permit.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound | C12H22O4 | CID 85960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. Page loading... [guidechem.com]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. chemos.de [chemos.de]
- 13. dap.com [dap.com]
Safeguarding Your Research: A Guide to Handling 1,6-Hexanediol Diglycidyl Ether
For Immediate Reference: Essential Safety and Handling Information for 1,6-Hexanediol Diglycidyl Ether
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 16096-31-4). Adherence to these procedures is paramount to ensure personal safety and proper environmental stewardship. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.
Personal Protective Equipment (PPE) and Exposure Control
While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, it is crucial to handle this chemical with a high degree of caution due to its potential for skin and eye irritation, and as a possible skin sensitizer.[1][2][3][4] The following table summarizes the required personal protective equipment and engineering controls.
| Control Parameter | Recommended Specification |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure eyewash stations and safety showers are readily accessible. |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., Butyl rubber, Viton®, or a suitable alternative). Always inspect gloves for integrity before use and consult the manufacturer's specific chemical resistance data.[1][2] Clothing: Wear a lab coat, and for larger quantities or risk of splashing, consider impervious clothing.[1][2] |
| Respiratory Protection | Not typically required in a well-ventilated area. If vapors or mists are generated and ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1][2][5] |
Step-by-Step Handling and Disposal Protocols
Safe Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is 2-8°C.[3][6]
-
Dispensing: When transferring or using the chemical, work within a chemical fume hood to minimize inhalation exposure.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][6]
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow emergency procedures.
Waste Disposal Protocol
-
Waste Identification: All disposable materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5][6] Do not dispose of it down the drain or in regular trash.[1] The material can be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[1]
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the logical relationships and decision-making processes involved.
Caption: This diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: This decision tree provides a clear guide for the appropriate disposal pathway for different types of waste generated from handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
